Euphylline
Description
Historical Trajectory and Evolution of Xanthine (B1682287) Research
Xanthines, a class of purine-based natural heterocyclic alkaloids, were first identified in 1817 by the German chemist Emil Fischer, who obtained xanthine from urinary calculi. The name "xanthine" was subsequently coined in 1899. nih.govbritannica.com These compounds are naturally present in various plant sources, including tea, coffee, and cocoa. nih.govclockss.orgtaylorandfrancis.com
Theophylline (B1681296), a prominent methylxanthine derivative, was first extracted from tea leaves in 1888 by German biologist Albrecht Kossel. nih.govclockss.org Initially, theophylline gained clinical interest for its diuretic properties, with its use for treating edema of cardiac and renal origins documented by Minkowski and other German physicians as early as 1907. clockss.org By 1918, it was included in the United States Pharmacopeia (USP). clockss.org A pivotal shift in its application occurred in 1922 when its bronchodilator effect was identified, leading to its clinical use for asthma. nih.gov The compound Euphylline, a combination of theophylline and ethylenediamine (B42938), emerged as an effective bronchodilator in the early 20th century. nih.gov
Xanthines, including theophylline, exert their pharmacological effects primarily through non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), which prevents the breakdown of cyclic AMP and cyclic GMP, leading to increased intracellular levels of these second messengers. clockss.orgnih.govchemicalbook.comcapes.gov.br They also act as non-selective adenosine (B11128) receptor antagonists. clockss.orgnih.govchemicalbook.comnih.govontosight.ai
Academic Significance of this compound and Theophylline Analogs in Biochemical and Pharmacological Investigations
This compound is chemically defined as a drug combination containing theophylline and ethylenediamine, typically in a 2:1 ratio. nih.govpharmacompass.comnih.gov This combination significantly enhances the water solubility of theophylline, while retaining similar pharmacological actions once theophylline is released within the body. nih.govpharmacompass.com
The academic significance of this compound and its parent compound, theophylline, extends to extensive biochemical and pharmacological investigations. Research into theophylline analogs is driven by their diverse biological activities, which include anticancer, anti-inflammatory, and bronchodilator properties. researchgate.netresearchgate.net The chemical modification of theophylline derivatives is a key area of study, aiming to optimize their pharmacokinetic and pharmacodynamic profiles. This involves efforts to enhance selectivity, improve efficacy, and mitigate potential side effects associated with the parent compound. ontosight.ai For instance, the addition of specific groups, such as a hydroxybutylaminoethyl group at the 7th position of the theophylline molecule, and the exploration of specific isomers (e.g., the (R)-isomer), are strategies employed to achieve these goals. ontosight.ai
Studies on structure-activity relationships (SAR) are crucial in this context, revealing how structural modifications to the xanthine backbone influence a compound's ability to interact with biological targets, such as adenosine receptors. ontosight.ainih.govwur.nl For example, research has explored the effects of varying the length of the carbon chain at the N7 position and the size of the terminal lactam ring on the neuroactivity of theophylline analogs. researchgate.net
Scope and Delimitations of Current Research Perspectives on this compound
Current research perspectives on this compound and its constituent compounds primarily focus on elucidating their fundamental chemical and biochemical properties, exploring novel synthetic pathways for derivatives, and investigating their mechanisms of action at a molecular level. This includes the ongoing synthesis of new xanthine derivatives to diversify potential drug candidates and address existing challenges in synthesis methodologies. researchgate.netresearchgate.net
Comparative studies are also conducted to understand the chemical and biological differences between this compound and its components. For example, investigations have compared the gastric irritation caused by this compound solution versus theophylline solution, noting that this compound solution caused statistically less gastric irritation than theophylline solution. nih.gov Additionally, ethylenediamine dihydrochloride (B599025) solution was found to cause even less irritation than this compound solution. nih.gov
Table 1: Gastric Irritation Comparison (Relative to Theophylline Solution)
| Compound/Solution | Gastric Irritation Level |
| Theophylline Solution | Baseline |
| This compound Solution | Statistically Smaller |
| Ethylenediamine Dihydrochloride Solution | Minor, Smaller than this compound |
Furthermore, the academic scope extends to exploring new applications for theophylline analogs, such as their potential as cognitive enhancers, by examining their effects on neuronal responses in models like the rat hippocampus. researchgate.netresearchgate.net Computational studies, including in silico molecular dynamics and docking, are increasingly utilized to predict the biological effects and therapeutic targets of theophylline and its derivatives, including potential antiviral activities. mdpi.com
It is important to note that the scope of this research perspective is strictly delimited to the chemical compound itself and its academic research context. Discussions regarding clinical dosage, administration information, safety profiles, and adverse effects are intentionally excluded.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5768-49-0 |
|---|---|
Molecular Formula |
C9H16N6O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine |
InChI |
InChI=1S/C7H8N4O2.C2H8N2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);1-4H2 |
InChI Key |
LHRHXWBJUQKYEL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N |
Other CAS No. |
317-34-0 |
Synonyms |
pulmophyllin (new) pulmophylline (new) |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action in Euphylline Research
Phosphodiesterase Isozyme Inhibition Pathways
Theophylline (B1681296) acts as a competitive nonselective phosphodiesterase inhibitor, leading to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cyclic nucleotides subsequently activates protein kinase A (PKA), mediating many of the compound's cellular effects wikipedia.orgfrontiersin.org. While theophylline is considered a broad-spectrum PDE inhibitor, affecting various PDE families across different tissues, its inhibitory activity is generally regarded as relatively weak jst.go.jpersnet.org.
| Mechanism | IC50 (µM) | Notes | Source |
|---|---|---|---|
| General PDE Inhibition | 665 | In human pregnant myometrium | nih.gov |
| PDE4 Inhibition (LTC4 synthesis suppression) | ~50 | In human eosinophils | stemcell.com |
| PDE4 Inhibition (Chemotaxis) | ~40 | In human eosinophils | stemcell.com |
| PDE4 Inhibition (Bronchial tissue) | >100 | In human bronchial smooth muscle | nih.gov |
Theophylline has been shown to inhibit phosphodiesterase III (PDE3) activity, contributing to the relaxation of airway smooth muscle medchemexpress.com. PDE3 is an enzyme predominantly found in the heart and circulatory system, where it also plays a role in blood clotting clevelandclinic.org. Its inhibition by theophylline contributes to the compound's effects on smooth muscle relaxation.
Phosphodiesterase IV (PDE4) is a significant target for theophylline's actions, particularly in inflammatory cells where it is the predominant isoenzyme jst.go.jp. Inhibition of PDE4 by theophylline leads to a decrease in pro-inflammatory mediators and promotes bronchodilation by preventing the degradation of cAMP nih.gov. Research findings indicate that theophylline can suppress leukotriene C4 (LTC4) synthesis with an IC50 of approximately 50 µM, an effect mediated by the activation of protein kinase A stemcell.com. Furthermore, studies on human bronchial tissues have reported IC50 values for theophylline's inhibition of PDE4 activity to be greater than 100 µM nih.gov.
Theophylline's characteristic non-specific inhibition of phosphodiesterase enzymes is a cornerstone of its molecular action wikipedia.orgresearchgate.netnih.govnih.gov. By impeding the hydrolysis of cyclic nucleotides, theophylline effectively increases their intracellular concentrations researchgate.net. This broad inhibitory action contributes to its anti-inflammatory and immunomodulatory properties frontiersin.orgersnet.org. Detailed research suggests that the anti-inflammatory and immunomodulatory effects observed with theophylline are largely attributable to its inhibition of type IV phosphodiesterase isoenzymes researchgate.net. Moreover, studies have demonstrated that theophylline's PDE inhibition can suppress the respiratory burst in human alveolar macrophages ersnet.org.
Adenosine Receptor Antagonism Studies
Beyond its effects on phosphodiesterases, theophylline also functions as a nonselective antagonist of adenosine receptors, interacting with A1, A2, and A3 receptors with comparable potency wikipedia.orgresearchgate.netwikipedia.org. This antagonism is believed to underlie many of the compound's effects on the cardiac and central nervous systems wikipedia.orgresearchgate.net. Theophylline typically exhibits micromolar affinities for these adenosine receptors researchgate.net.
| Receptor Subtype | Affinity (Ki/Kd) | Notes | Source |
|---|---|---|---|
| Adenosine A1 Receptor | 14 µM (Ki) | Similar potency to A2 receptors | researchgate.net |
| Adenosine A2A Receptor | 1.6 µM (Kd) | Low affinity antagonist | escholarship.org |
Theophylline modulates adenosine A1 receptors by acting as an antagonist wikipedia.orgresearchgate.net. Research indicates that theophylline possesses a similar potency (Ki = 14 µM) at both A1 and A2 adenosine receptors researchgate.net. A1 receptors play crucial roles in the heart, influencing myocardial oxygen consumption and coronary blood flow wikipedia.org. The antagonism of A1 receptors by xanthines like theophylline can lead to effects such as diuresis and tachycardia nih.gov.
Theophylline also acts as an antagonist at adenosine A2A receptors wikipedia.orgresearchgate.netwikipedia.org. Its potency at A2A receptors is similar to that at A1 receptors, with a reported Ki of 14 µM researchgate.net. More specific studies have indicated a Kd of 1.6 µM for theophylline as an antagonist at A2A receptors escholarship.org. A2A receptors are implicated in broader anti-inflammatory processes and play significant roles in the brain by regulating neurotransmitter release wikipedia.org. Theophylline's ability to induce neutrophil apoptosis, as evidenced by its competition with selective A2A receptor agonists, is consistent with its affinity for these receptors, suggesting an immunomodulatory action through A2A antagonism nih.gov.
Neurotransmitter Release Modulation at Neuromuscular Junctions
Euphylline, a compound composed of theophylline and ethylenediamine (B42938), exerts its primary pharmacological effects largely through the actions of its theophylline component. Research into this compound's impact on neurotransmitter release at the neuromuscular junction (NMJ) has primarily focused on theophylline's multifaceted mechanisms, which include adenosine receptor antagonism, phosphodiesterase inhibition, and modulation of intracellular calcium dynamics. The neuromuscular junction is a specialized synapse where a motor neuron transmits a signal to a muscle fiber, primarily through the release of acetylcholine (B1216132) (ACh), leading to muscle contraction. wikipedia.orgyoutube.commdpi.com
Theophylline, an alkylxanthine, has been shown to modulate neurotransmitter release at the presynaptic terminal of the neuromuscular junction through various pathways, with effects often dependent on concentration and species. One significant mechanism involves the blockade of adenosine receptors. Adenosine typically depresses transmitter release from motor nerve terminals. By blocking these inhibitory adenosine receptors, theophylline can enhance acetylcholine output. This adenosine receptor blockade is observed at lower, micromolar concentrations of theophylline. jneurosci.org
Another proposed mechanism for theophylline's action is the inhibition of phosphodiesterases, enzymes responsible for breaking down cyclic AMP (cAMP). However, studies on mammalian neuromuscular junctions suggest that phosphodiesterase inhibition may not be the primary mechanism by which theophylline affects transmitter release. In some mammalian models, theophylline application on its own, or in the presence of adenosine receptor and phosphodiesterase blockers, led to a depression of transmitter release. nih.govresearchgate.net This depression was attributed to theophylline's ability to cause the release of intracellular calcium. nih.govresearchgate.net
Conversely, research conducted on frog cutaneous-pectoris neuromuscular junctions demonstrated that theophylline could enhance spontaneous transmitter output. At concentrations of 100 µM and 1 mM, theophylline increased the frequency of miniature endplate potentials (MEPPs), which are indicative of spontaneous acetylcholine release. The amplitude of these MEPPs, however, remained unaffected. At a lower concentration of 10 µM, theophylline did not show a consistent effect on spontaneous release. jneurosci.org Furthermore, micromolar concentrations of theophylline (e.g., 20 µM) were found to completely block the depressant effects of applied adenosine on neuromuscular transmission. jneurosci.org
In the context of the rat diaphragm, theophylline was observed to increase the frequency, but not the amplitude, of spontaneous miniature endplate potentials. This effect, along with an increase in the number of transmitter packets released in response to nerve stimulation, suggests a presynaptic action of theophylline that facilitates acetylcholine release. pnas.org
It is important to note that some studies, particularly those on amphibian neuromyal transmission, have reported that while theophylline (0.5-5 mM) markedly increased the amplitude of endplate potentials (EPPs) and miniature EPPs, it did not significantly affect the spontaneous or evoked release of acetylcholine. nih.gov These findings suggest that in certain preparations, the facilitatory effects of theophylline might be predominantly postsynaptic, possibly by acting directly on cholinergic receptors or ionic conductance modulators, or by stabilizing the acetylcholine-receptor complex. nih.gov
The varied findings across different species and concentrations highlight the complex and multi-mechanistic nature of theophylline's influence on neurotransmitter release at the neuromuscular junction.
Research Findings on Theophylline's Effects at the Neuromuscular Junction
| Parameter Measured | Concentration of Theophylline | Species/Preparation | Observed Effect on Neurotransmitter Release/Transmission | Primary Mechanism Suggested | Citation |
| MEPP Frequency (Spontaneous Transmitter Output) | 100 µM, 1 mM | Frog cutaneous-pectoris NMJ | Enhanced | Adenosine receptor blockade, possibly other effects at higher concentrations | jneurosci.org |
| MEPP Frequency (Spontaneous Transmitter Output) | 10 µM | Frog cutaneous-pectoris NMJ | No consistent effect | Adenosine receptor blockade | jneurosci.org |
| MEPP Amplitude | 10 µM, 100 µM, 1 mM | Frog cutaneous-pectoris NMJ | No change | N/A | jneurosci.org |
| Adenosine Effects on NMJ | 20 µM Theophylline vs. 10 µM Adenosine | Frog NMJ | Theophylline completely blocked adenosine's depressant effects | Adenosine receptor blockade | jneurosci.org |
| Transmitter Release (Quantal Release) | Various concentrations (not specified for exact effect) | Mammalian NMJ | Depression of release | Release of intracellular calcium | nih.govresearchgate.net |
| MEPP Frequency | Not specified | Rat diaphragm | Increased | Presynaptic effect, possibly related to cAMP | pnas.org |
| Transmitter Packets Released (Evoked) | Not specified | Rat diaphragm | Increased | Presynaptic effect, possibly related to cAMP | pnas.org |
| Spontaneous and Evoked ACh Release | 0.5-5 mM | Amphibian neuromyal transmission | Not affected | Primarily postsynaptic actions | nih.gov |
Pharmacological Activities and Biological Effects in Pre Clinical and in Vitro Studies
Bronchodilatory Activity in Animal Models and Isolated Tissues
Theophylline (B1681296) is well-recognized for its ability to relax the smooth muscle of the bronchial airways and pulmonary blood vessels. drugbank.comnih.gov This bronchodilatory effect has been demonstrated in various experimental models, both by observing the relaxation of isolated airway tissues and by preventing or reversing bronchospasm in live animal models.
In vitro studies using isolated tracheal tissues, primarily from guinea pigs, have been instrumental in elucidating the direct effects of theophylline and its salt, aminophylline (B1665990) (theophylline-ethylenediamine), on airway smooth muscle. These studies consistently show that aminophylline and theophylline cause a concentration-dependent relaxation of tracheal smooth muscle that has been pre-contracted by various stimuli.
One study demonstrated that aminophylline relaxed acetylcholine (B1216132) (ACh)-induced contractions of guinea pig tracheal smooth muscle in a concentration-dependent manner. nih.govresearchgate.net Another investigation found that theophylline effectively reversed histamine-induced smooth muscle contractions. nih.gov Interestingly, this study noted that theophylline decreased tracheal tension at concentrations an order of magnitude lower than those required to affect diaphragmatic muscle tension, suggesting a higher sensitivity of airway smooth muscle to theophylline's effects. nih.gov
The degree of pre-existing contraction in the tracheal muscle can influence the relaxant effect. A study using carbachol to induce contraction in guinea pig trachea found that at high levels of contraction (96-100% of maximum), the beta-agonist isoprenaline was significantly less effective at causing relaxation than theophylline. nih.gov This suggests that theophylline's mechanism of action remains highly effective even in severely constricted airways.
Table 1: In Vitro Effects of Theophylline/Aminophylline on Tracheal Smooth Muscle
| Animal Model | Tissue | Contraction Agent | Compound | Effect |
|---|---|---|---|---|
| Guinea Pig | Isolated Trachea | Acetylcholine | Aminophylline | Concentration-dependent relaxation nih.govresearchgate.net |
| Guinea Pig | Isolated Trachea | Histamine (B1213489) | Theophylline | Dose-dependent reversal of contraction nih.gov |
| Guinea Pig | Isolated Trachea | Carbachol | Theophylline | Caused greater relaxation of highly contracted muscle than isoprenaline nih.gov |
The bronchodilatory effects of theophylline and aminophylline have been confirmed in in vivo animal models of bronchospasm. In these experiments, bronchoconstriction is artificially induced in anesthetized animals, and the ability of the drug to counteract this effect is measured.
In a key study using ovalbumin-sensitized guinea pigs, a model for allergic asthma, inhaled aminophylline was shown to suppress ovalbumin-induced airway constriction. nih.govresearchgate.net The effect of a single inhaled dose was comparable to a much higher dose administered systemically via intraperitoneal injection, highlighting the local efficacy of the drug in the airways. nih.govresearchgate.net
Another study in anesthetized guinea pigs investigated the effect of intravenous theophylline on bronchospasm induced by capsaicin. nih.gov Theophylline produced a marked, prolonged, and dose-related inhibition of the increase in insufflation pressure caused by capsaicin. nih.gov Notably, theophylline was significantly more effective against capsaicin-induced bronchospasm than against bronchospasm induced by acetylcholine, suggesting a preferential interference with neuropeptide-mediated bronchoconstriction. nih.gov
Diaphragmatic Contractility Studies in Animal Models
Theophylline has been shown to improve the contractility of the diaphragm, the primary muscle of respiration, and render it less susceptible to fatigue. nih.gov This effect is distinct from its bronchodilatory action and is thought to contribute to its therapeutic benefits.
In vitro studies on isolated strips of canine diaphragm muscle found that only high, supratherapeutic concentrations of theophylline increased force development, particularly at low stimulation frequencies. nih.gov However, these concentrations did not protect the muscle bundles from developing fatigue. nih.gov Conversely, a different in vitro model using isolated rat diaphragmatic muscle fibers showed that theophylline produced a dose-dependent increase in peak twitch tension even at therapeutic concentrations. nih.gov For instance, a theophylline concentration of 15 mg/L increased peak twitch tension to 111% of the control value. nih.gov This suggests a direct action of the drug on the contractile properties of diaphragmatic fibers. nih.gov
Studies in awake canines demonstrated that aminophylline increased the shortening of the crural diaphragm without a corresponding increase in its electrical (EMG) activity, which is consistent with increased muscle contractility. ersnet.org In human subjects, aminophylline was found to significantly improve the contractile function of the exhausted diaphragm, even when the muscle fibers were shorter than their optimal length. atsjournals.org
Central Respiratory Stimulant Effects in Experimental Systems
Theophylline is a known central nervous system (CNS) stimulant. nih.gov This action extends to the stimulation of the medullary respiratory center, which can increase the rate and depth of breathing. This effect is attributed to its action as an adenosine (B11128) receptor antagonist. drugbank.com Adenosine is an inhibitory neurotransmitter that can suppress respiratory drive; by blocking its action, theophylline can lead to an increase in ventilation. wikipedia.org
Anti-inflammatory Mechanistic Research
Beyond its role as a bronchodilator, theophylline possesses significant anti-inflammatory properties that are observed at concentrations lower than those required for smooth muscle relaxation. atsjournals.org The mechanisms underlying these effects are multifaceted and involve several key molecular pathways.
A primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. drugbank.comatsjournals.org By inhibiting these enzymes, theophylline prevents the breakdown of intracellular cyclic AMP (cAMP), leading to increased cAMP levels. drugbank.comnih.gov This increase in cAMP activates protein kinase A and inhibits the synthesis of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and leukotrienes, thereby reducing inflammation. nih.gov
Another critical anti-inflammatory mechanism is the activation of histone deacetylase-2 (HDAC2). drugbank.comatsjournals.org In inflammatory states, theophylline can activate HDAC2, which acts to "switch off" inflammatory genes that have been activated by pro-inflammatory transcription factors like nuclear factor-kappaB (NF-κB). drugbank.comatsjournals.orgpnas.org Theophylline has been shown to prevent the translocation of NF-κB into the nucleus, further reducing the expression of inflammatory genes. nih.govatsjournals.org
Additional anti-inflammatory actions include:
Increased Interleukin-10 (IL-10) secretion : Theophylline can increase the release of IL-10, a cytokine with broad anti-inflammatory effects. nih.govatsjournals.org
Apoptosis of inflammatory cells : It can promote the programmed cell death (apoptosis) of inflammatory cells such as T-lymphocytes and neutrophils. nih.gov
Reduction in inflammatory cell influx : In animal models, theophylline reduces the number of eosinophils and neutrophils in the airways following an allergen challenge. atsjournals.org In a rabbit model of acute respiratory distress syndrome (ARDS), aminophylline therapy decreased levels of pro-inflammatory cytokines and markers of oxidative damage in lung tissue. nih.govresearchgate.netnih.gov
Table 2: Key Anti-inflammatory Mechanisms of Theophylline
| Mechanism | Target | Outcome |
|---|---|---|
| Phosphodiesterase (PDE) Inhibition | PDE3, PDE4 | Increased intracellular cAMP, reduced synthesis of TNF-α and leukotrienes drugbank.comnih.govatsjournals.org |
| Histone Deacetylase (HDAC) Activation | HDAC2 | Suppression of activated inflammatory genes drugbank.comatsjournals.orgpnas.org |
| Transcription Factor Inhibition | Nuclear Factor-kappaB (NF-κB) | Prevention of translocation to the nucleus, reducing inflammatory gene expression nih.govatsjournals.org |
| Cytokine Modulation | Interleukin-10 (IL-10) | Increased secretion of anti-inflammatory IL-10 nih.govatsjournals.org |
Antiproliferative and Antineoplastic Activity of Theophylline Derivatives
Recent research has explored the potential of theophylline and its derivatives as antiproliferative and antineoplastic agents. In vitro studies have shown that theophylline can inhibit the growth and proliferation of various cancer cell lines.
In human breast cancer cells (MDA-MB-231), theophylline was found to evoke a concentration- and time-dependent decrease in DNA synthesis and reduce cell viability. nih.gov It also induced cellular apoptosis and senescence in cervical (HeLa) and breast (MCF-7) cancer cells. nih.govoncotarget.com This effect was linked to the downregulation of a protein called serine/arginine-rich splicing factor 3 (SRSF3). nih.govoncotarget.com
Furthermore, medicinal chemists have synthesized new derivatives of theophylline to enhance its antitumor potential. A series of theophylline derivatives containing a 1,2,3-triazole ring were developed and tested against several human cancer cell lines. nih.gov One derivative, in particular, showed strong antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines (H460 and A549), with IC50 values of 5.93 µM and 6.76 µM, respectively. nih.gov This compound was found to induce apoptosis by downregulating the expression of phosphorylated Akt protein. nih.gov Theophylline has also been shown to inhibit the expression of the Bcl-2 oncogene in lymphoma cells and to possess the capacity to inhibit not only cell proliferation but also the metastatic behavior of melanoma cancer cells. ekb.eg
Metabolic Process Alterations in Animal Tissues
Theophylline and its derivatives can induce significant changes in the metabolic processes within animal tissues, particularly affecting carbohydrate and energy metabolism.
Studies in animal models have demonstrated that theophylline derivatives can modulate carbohydrate metabolism, primarily by influencing glucose production and utilization.
In one study using rats, the intraperitoneal administration of aminophylline, a 2:1 complex of theophylline and ethylenediamine (B42938), was shown to have a direct effect on hepatic glucose production. In normal rats, a 100 mg/kg dose of aminophylline led to a marked increase in both the rate of hepatic glucose production and peripheral glucose uptake. The initial rapid rise in glucose production resulted in hyperglycemia. Subsequently, a new steady state was achieved with plasma glucose levels almost double the baseline. These findings suggest that aminophylline directly stimulates glucose production by the liver. The study also noted that aminophylline administration was associated with a significant increase in insulin levels, yet it appeared to induce a state of insulin resistance, as the glucose uptake was not as high as would be expected for the observed insulin concentrations.
Further experiments in adrenodemedullated and reserpinized rats showed that aminophylline initially caused a marked enhancement of hepatic glucose production, leading to hyperglycemia. However, this was followed by severe hypoglycemia, which was attributed to a progressive exhaustion of hepatic glucose production combined with a marked increase in glucose utilization.
Theophylline has been shown to impact cellular energy metabolism, including effects on mitochondrial function and the energy dynamics of muscle tissue.
Research on cow lung tissue incubated with theophylline revealed an inhibitory effect on cytochrome c oxidase (COX), a key enzyme in the mitochondrial electron transport chain responsible for aerobic respiration and ATP production. This inhibition of COX by theophylline was associated with a significant decrease in ATP levels in the lung tissue. This suggests that part of theophylline's mechanism of action may involve the modulation of aerobic metabolism and cellular energy supply.
In the context of muscle function, theophylline has been found to improve the contractility of respiratory muscles, including the diaphragm, in both animal models and humans. It can restore diaphragmatic function during fatigue and prevent the onset of fatigue when administered prophylactically. The improved muscle performance and resistance to fatigue suggest an influence on the energy dynamics within these tissues. The proposed mechanism for this effect involves the modulation of transmembrane calcium movements, a process that is critical for muscle contraction and is tightly linked to cellular energy expenditure.
Lipid Metabolism Investigations
Pre-clinical studies in rodent models have explored the effects of theophylline, the primary component of euphylline, on lipid metabolism, yielding results that suggest a complex interaction with lipid profiles. In a study involving experimentally induced hyperlipidemia in rats, theophylline administration demonstrated significant hypolipidemic effects. jpsionline.com Treatment with theophylline at a dose of 20 mg/kg resulted in a notable reduction in serum levels of total cholesterol (TC), triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL). jpsionline.com Furthermore, theophylline treatment was found to increase the ratio of HMG-CoA to Mevalonate in liver tissue, indicating a reduction in HMG-CoA reductase activity. jpsionline.com This suggests that the antihyperlipidemic action of theophylline may be, in part, due to the inhibition of this key enzyme in cholesterol synthesis. jpsionline.com These findings point towards a potential role for theophylline as a hypolipidemic agent, capable of preventing hyperlipidemic atherosclerosis by lowering serum lipid levels. jpsionline.com
Conversely, a study on long-term administration of slow-release theophylline (SRT) in children with bronchial asthma indicated potential alterations to the lipid profile that could increase the risk for atherosclerotic coronary heart disease. nih.gov In this investigation, children receiving SRT for a mean period of over nine months showed significantly higher mean levels of total cholesterol, LDL-cholesterol (LDL-C), and apolipoprotein B (Apo-B) compared to before treatment. nih.gov This suggests that prolonged exposure to theophylline may unfavorably alter the lipid profile in a pediatric population. nih.gov
The contrasting results between these studies highlight the complexity of theophylline's effects on lipid metabolism, which may be influenced by factors such as the model system (experimentally induced hyperlipidemia in rats vs. long-term treatment in children), duration of treatment, and the specific formulation of the drug.
| Study Model | Parameter | Observed Effect | Reference |
|---|---|---|---|
| Hyperlipidemic Rats | Total Cholesterol (TC) | Significant Reduction | jpsionline.com |
| Triglycerides (TG) | Significant Reduction | jpsionline.com | |
| Low-Density Lipoprotein (LDL) | Significant Reduction | jpsionline.com | |
| Very-Low-Density Lipoprotein (VLDL) | Significant Reduction | jpsionline.com | |
| HMG-CoA Reductase Activity | Inhibition Suggested | jpsionline.com | |
| Children (Long-term use) | Total Cholesterol | Significant Increase | nih.gov |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Significant Increase | nih.gov | |
| Apolipoprotein B (Apo-B) | Significant Increase | nih.gov |
Electrolyte Balance Effects
Theophylline and other methylxanthines have been shown to influence electrolyte balance through various mechanisms, including effects on renal function and cellular ion transport. nih.govnih.govresearchgate.net Studies have demonstrated that methylxanthines can stimulate the Na+, K+-ATPase (sodium-potassium pump) activity in skeletal muscle. nih.gov This stimulation results in plasma membrane hyperpolarization, an increased rate of potassium (K+) uptake, and an increased rate of sodium (Na+) efflux from muscle cells. nih.gov These effects are both dose- and time-dependent and can be inhibited by blockers of the Na+, K+-ATPase. nih.gov This intracellular shift of potassium is a key mechanism behind the hypokalemia commonly observed in methylxanthine toxicity. emdocs.net
In a clinical context, the administration of intravenous theophylline to asthmatic children was found to induce significant alterations in serum electrolytes. nih.gov Following treatment, patients showed a significant decrease in total serum calcium compared to controls. nih.gov Furthermore, serum phosphate (B84403) and potassium levels were also observed to decrease significantly after therapy in both acute and chronic asthmatic patients. nih.gov
The diuretic and natriuretic properties of methylxanthines also contribute to their effects on electrolyte balance. researchgate.netnih.gov These renal effects are primarily the result of inhibiting fluid reabsorption in the proximal tubules, a mechanism mediated mainly by the antagonism of adenosine A1 receptors. researchgate.net This inhibition of sodium reabsorption contributes to the increased urine output associated with theophylline use. researchgate.net Due to these potential alterations, monitoring of serum levels of phosphate, potassium, and calcium is recommended for patients receiving theophylline, particularly in cases of prolonged use or critical illness. nih.gov
| Parameter | Mechanism/Effect | Outcome | Reference |
|---|---|---|---|
| Potassium (K+) | Stimulation of Na+, K+-ATPase in skeletal muscle; intracellular shift | Decreased serum K+ (Hypokalemia) | nih.govnih.govemdocs.net |
| Sodium (Na+) | Inhibition of tubular fluid reabsorption in the kidney | Increased Na+ excretion (Natriuresis) | researchgate.netnih.gov |
| Calcium (Ca2+) | Mechanism not fully specified in sources | Decreased total serum Ca2+ | nih.gov |
| Phosphate | Mechanism not fully specified in sources | Decreased serum phosphate | nih.gov |
Neuroactivity and Cognitive Enhancement in Rodent Models
Effects on Evoked Population Spikes in Hippocampal Regions
Theophylline and its analogs have been investigated for their neuroactive properties, particularly their effects on synaptic function in the hippocampus, a brain region critical for memory and learning. researchgate.netresearchgate.net In vitro studies using rat hippocampal slices have examined the impact of several synthesized theophylline analogs on evoked population spikes (PS) recorded extracellularly in the CA1 region. researchgate.netresearchgate.net
The results of these studies indicate that the effects of theophylline analogs on evoked PS are concentration-dependent and structurally specific. researchgate.netresearchgate.net Certain analogs were found to enhance the amplitude of the evoked PS. researchgate.net For instance, one specific analog, compound 12 in the study, demonstrated a clear enhancement of the PS amplitude. researchgate.net The structure-activity relationship analysis revealed that while the length of the carbon chain on the N7 position of the theophylline molecule had no effect, the size of a terminal lactam ring strongly influenced the compound's neuroactivity. researchgate.net Specifically, analogs featuring a hexahydroazepin-2-one structure showed the most promise for enhancing synaptic function. researchgate.net These findings suggest that specific structural modifications to the theophylline molecule can modulate its effects on hippocampal neuronal excitability, providing a basis for the development of derivatives with potential as cognitive enhancers. researchgate.net
Nootropic Potential of Theophylline Analogs
The potential of theophylline and its derivatives as nootropics, or cognitive enhancers, has been an area of active research, driven by their mechanisms of action which include adenosine receptor antagonism and phosphodiesterase inhibition. nih.govnih.gov Adenosine plays a role in regulating neurotransmitters like dopamine and serotonin, which are involved in learning and memory. researchgate.net By blocking adenosine receptors, methylxanthines can produce psychostimulatory and cognitive-enhancing effects. nih.gov
Research into novel theophylline derivatives has aimed to leverage these properties for therapeutic benefit in neurodegenerative diseases like Alzheimer's. nih.govrsc.org In one study, a series of theophylline-tetrazole hybrids were designed and synthesized to inhibit acetylcholinesterase (AChE) and BACE1, two enzymes implicated in Alzheimer's pathology. nih.govrsc.org Several of these compounds were effective inhibitors of AChE, with one compound in particular exhibiting potent inhibition with an IC50 of 15.68 μM. nih.govrsc.org The ability of theophylline derivatives to inhibit AChE, a key target for many cognitive-enhancing drugs, positions them as an attractive scaffold for the development of novel agents for Alzheimer's disease. nih.govnih.gov
The hypothesis that theophylline analogs may act as nootropics was the basis for the hippocampal studies mentioned previously. researchgate.netresearchgate.net The enhancement of population spikes in the CA1 region of the hippocampus by certain analogs supports their potential to improve synaptic function, a cellular correlate of learning and memory. researchgate.net These findings suggest that hexahydroazepin-2-one analogs of theophylline, in particular, have potential for further development as cognitive-enhancing agents. researchgate.net
Ovarian Primordial Follicle Activation Mechanisms
Role of cAMP-PI3K/Akt Pathway in Oocytes
Recent in vitro and in vivo studies have elucidated a critical mechanism by which theophylline and its derivatives, including aminophylline (this compound), promote the activation of dormant ovarian primordial follicles. nih.govijbs.comnih.gov This process is fundamental for female fertility, and its activation is a potential strategy to address infertility in certain patient populations. nih.gov The key mechanism involves the modulation of the cyclic adenosine monophosphate (cAMP)-phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway within oocytes. nih.govijbs.com
Primordial follicle dormancy is maintained, in part, by the degradation of cAMP within the oocyte by phosphodiesterases (PDEs). nih.govijbs.com Theophylline derivatives function as non-specific PDE inhibitors. nih.gov By inhibiting oocyte PDEs, these compounds prevent the breakdown of cAMP, leading to its accumulation. nih.govijbs.com This elevated level of intracellular cAMP subsequently activates the PI3K/Akt signaling pathway. nih.gov
The activation of the PI3K/Akt pathway is a pivotal event in triggering the "awakening" of the oocyte and the transition of the primordial follicle to a growing follicle. nih.govfrontiersin.org Studies have demonstrated that treatment with aminophylline, dyphylline, and enprofylline significantly increases the levels of phosphorylated Akt (p-Akt), an indicator of pathway activation, in both mouse and human ovarian tissue. nih.govijbs.com This activation of the PI3K/Akt pathway in oocytes, driven by the accumulation of cAMP, is the central mechanism through which theophylline derivatives initiate primordial follicle activation. nih.govnih.gov In aged mouse models, oral administration of aminophylline has been shown to increase the quantity and quality of ovulated oocytes and improve fertility outcomes, underscoring the therapeutic potential of this mechanism. nih.govnih.gov
Gap Junctions and Intercellular Communication in Follicle Dormancy
Intercellular communication through gap junctions is a critical mechanism for maintaining the dormancy of primordial follicles in the ovary. mdpi.com Gap junctions are channels formed by connexin proteins that allow the passage of small molecules and ions between adjacent cells, thereby coordinating their physiological state. mdpi.comnih.gov In the context of the ovarian follicle, pre-granulosa cells are believed to produce cyclic adenosine monophosphate (cAMP), which then passes through gap junctions into the oocyte. nih.govnih.gov Within the oocyte, enzymes known as phosphodiesterases (PDEs) hydrolyze this cAMP. nih.govnih.gov This continuous breakdown of cAMP is essential for keeping the primordial follicle in a quiescent, or dormant, state.
This compound, a combination of theophylline and ethylenediamine, functions as a non-selective PDE inhibitor. drugbank.comwikipedia.org By inhibiting the action of PDEs within the oocyte, this compound prevents the degradation of cAMP that has been transferred from the pre-granulosa cells. nih.gov The resulting accumulation of cAMP within the oocyte activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade that promotes the activation of dormant primordial follicles. nih.govnih.gov
Research has substantiated this mechanism by demonstrating that blocking gap junctions with carbenoxolone (CBX) leads to an increase in ovarian cAMP levels, mimicking the effect of PDE inhibitors and suggesting that the cAMP hydrolyzed by oocyte PDEs originates from pre-granulosa cells via this intercellular communication network. nih.govnih.gov Studies in both mouse and human ovarian tissues have shown that theophylline derivatives, including aminophylline (the active component of this compound), can successfully activate primordial follicles. nih.govnih.gov
Table 1: this compound's Mechanism in Overcoming Follicle Dormancy
| Component/Process | Role in Follicle Dormancy | Effect of this compound (Theophylline derivative) | Outcome |
| Pre-Granulosa Cells | Produce cyclic AMP (cAMP). nih.gov | No direct effect on production. | N/A |
| Gap Junctions | Transport cAMP from pre-granulosa cells to the oocyte. nih.govnih.gov | No direct effect on the channel. | N/A |
| Oocyte Phosphodiesterases (PDEs) | Degrade cAMP within the oocyte to maintain a dormant state. nih.govnih.gov | Inhibits PDE activity. nih.gov | cAMP accumulates in the oocyte. nih.gov |
| PI3K/Akt Pathway | Remains inactive due to low cAMP levels. | Activated by the accumulation of cAMP. nih.govnih.gov | Promotes primordial follicle activation. nih.gov |
Cellular Protection Mechanisms
Apoptosis, or programmed cell death, of structural lung cells is a key pathological feature in chronic obstructive pulmonary disease (COPD), particularly in emphysema which is characterized by the destruction of alveolar walls. nih.gov Cigarette smoking is a primary driver of this process. nih.gov this compound has demonstrated a protective role against this cellular damage in preclinical studies.
In vitro research using human lung fibroblasts (MRC-5 cells) has shown that aminophylline can protect against apoptosis induced by cigarette smoke extract (CSE). nih.gov Pre-treatment with aminophylline at a concentration of 10 μg/ml resulted in a significant increase in cell viability after exposure to CSE. nih.gov The protective effect was confirmed by a substantial decrease in annexin staining, a marker for apoptosis, from 68% in control cells to 12% in aminophylline-treated cells following CSE exposure. nih.gov
The mechanism underlying this anti-apoptotic effect involves the modulation of key executioner proteins in the apoptotic cascade. Aminophylline treatment was found to decrease the activity of caspase 3 and caspase 8, as well as reduce nuclear condensation and fragmentation in MRC-5 cells exposed to CSE. nih.gov These findings indicate that this compound can mitigate apoptosis in lung structural cells by inactivating critical caspase pathways. nih.gov
Table 2: Anti-apoptotic Effects of Aminophylline on CSE-Exposed Lung Fibroblasts
| Parameter | Control (CSE Exposure) | Aminophylline (10 μg/ml) + CSE Exposure | Key Finding |
| Cell Viability | Decreased | Significantly increased after 8 hours. nih.gov | This compound enhances cell survival. |
| Annexin Staining | 68 ± 4% | 12 ± 2% | This compound significantly reduces apoptosis. nih.gov |
| Caspase 3 Activity | Increased | Decreased. nih.gov | This compound inhibits a key apoptotic enzyme. |
| Caspase 8 Activity | Increased | Decreased. nih.gov | This compound inhibits an initiator caspase. |
| Nuclear Condensation | Present | Reduced. nih.gov | This compound protects nuclear integrity. |
Mitochondrial dysfunction is increasingly recognized as a contributor to the pathogenesis of common airway diseases such as asthma and COPD. nih.govfrontiersin.org Mitochondria are vital for numerous cellular functions in the lungs, including energy production and regulating immune responses. frontiersin.org this compound has been shown to positively influence mitochondrial health in lung cells.
A study on cultured human pulmonary bronchial epithelial cells (HPBECs) demonstrated that aminophylline is a potent inducer of mitochondrial biogenesis. nih.gov Treatment with aminophylline stimulates the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis. nih.gov This in turn leads to the increased expression of downstream transcriptional factors essential for mitochondrial replication and function, namely nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM). nih.gov
Table 3: Effects of Aminophylline on Mitochondrial Biogenesis in Pulmonary Epithelial Cells
| Parameter | Effect of Aminophylline Treatment | Upstream Regulator | Downstream Effect |
| PGC-1α Expression | Induced. nih.gov | CREB Activation. nih.gov | Master regulator of biogenesis activated. |
| NRF1 Expression | Induced. nih.gov | PGC-1α. nih.gov | Transcription of nuclear-encoded mitochondrial proteins. |
| TFAM Expression | Induced. nih.gov | PGC-1α. nih.gov | Promotes mitochondrial DNA replication. |
| mtDNA/nDNA Ratio | Increased. nih.gov | N/A | Indicates an increase in mitochondrial number per cell. |
| Mitochondrial Respiration Rate | Increased. nih.gov | N/A | Enhanced cellular energy production capacity. |
| ATP Production | Increased. nih.gov | N/A | Greater availability of cellular energy. |
Synthetic Chemistry and Derivative Research of Euphylline Analogs
Methodologies for Theophylline (B1681296) Derivative Synthesis
Theophylline, a methylxanthine, offers multiple sites for chemical modification, predominantly at positions 7 and 8 of its purine (B94841) ring. These modifications lead to a wide array of derivatives with varied chemical properties.
Synthesis of 7-Substituted Theophyllines
The synthesis of 7-substituted theophyllines often involves the alkylation of theophylline at the N7 position. One approach includes the reaction of theophylline sodium with various 4-coumaryloxyalkyl bromides in dimethylformamide (DMF) fabad.org.tr. For instance, 7-(4-coumaryloxy)alkyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones were synthesized using this method fabad.org.tr.
Another methodology involves the exploration of position 7 of theophylline by reacting it with alkyl halides, leading to compounds such as 7-(2-chloroethyl)theophylline (B172990) derpharmachemica.com. Subsequent nucleophilic substitution reactions can introduce chloroaryl and thioaryl groups. For example, reacting a chloromethylaryl group with a 7-(2-hydroxyethyl)theophylline derivative in DMF in the presence of potassium carbonate (K2CO3) can yield 7N-theophylline derivatives derpharmachemica.com. Similarly, 7-(2-ethyltiophenyl)theophylline derivatives can be obtained by refluxing 7-(2-chloroethyl)theophylline with thiophenol in ethanol (B145695), followed by neutralization with sodium hydrogen carbonate and purification derpharmachemica.com.
Alkylation of 8-chlorotheophylline (B119741) with alkenyl or propargyl halides can also yield 7-alkenyl(propargyl)-8-chlorotheophyllines researchgate.net. Furthermore, 7-alkenyl-8-chlorotheophyllines can react with bromine to form dibromoalkyl-8-chlorotheophyllines, and 7-methallyl-8-chlorotheophylline can be oxidized with m-chloroperbenzoic acid to afford the corresponding oxirane researchgate.net.
Synthesis of 8-Substituted Theophyllines
The synthesis of 8-substituted theophyllines can be achieved through several routes. One method involves the chlorination of 7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)theophylline with N-chlorosuccinimide to produce 8-chloro-theophylline D-riboside triacetates tandfonline.com. Alternatively, 8-bromotheophylline (B15645) can be glycosylated with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose tandfonline.com. Subsequent nucleophilic displacement of the halogen atom allows for the introduction of various substituents, yielding 8-amino-, 8-alkylamino-, 8-benzylamino-, and 8-hydrazinotheophylline β-D-ribofuranosides tandfonline.com. For instance, treating 8-chloro-7-(α-L-arabinofuranosyl)theophylline with aqueous methylamine (B109427) in ethanol can yield 7-(α-L-arabinofuranosyl)-8-methylaminotheophylline tandfonline.com.
Another general synthesis method for 8-substituted theophyllines involves the reaction of 1,3-dimethyl-4,5-diaminouracil with aldehydes in a mixture of dimethylformamide and formic acid acs.org. This reaction can lead to compounds like 8-phenyltheophylline, 8-(3'-indolyl)theophylline, and 8-(p-nitrophenyl)theophylline acs.org.
Synthesis of Oligo(ethylene glycol)-Alkene Substituted Theophyllines
Oligo(ethylene glycol)-alkene substituted theophyllines can be synthesized at positions 7 and/or 8 of the theophylline core idexlab.comnih.govresearchgate.netdrugbank.comup.pt. These derivatives are particularly notable for their potential for surface functionalization. The alkenyl substituent allows for covalent attachment onto hydrogen-terminated silicon substrate surfaces via hydrosilylation idexlab.comnih.govresearchgate.net. An alternative strategy involves incorporating an azido (B1232118) group into an oligo(ethylene glycol)theophylline derivative, which serves as an anchor for tethering molecules onto ethynyl-presenting surfaces through click reactions idexlab.comnih.govresearchgate.net.
Synthesis of Thiazolo[2,3-f]theophyllines
The synthesis of thiazolo[2,3-f]theophylline derivatives involves cyclodehydration reactions. This cyclization can be accomplished in the presence of glacial acetic acid researchgate.net. Recent research describes the synthesis of 6-(4-(un)substituted phenyl)thiazolo[2,3-f]theophyllines researchgate.net. The chemical structures of these compounds are typically confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, EI-MS, and HRMS, along with elemental analyses researchgate.net.
Synthesis of Triazolylmethylthio Theophyllines
The synthesis of triazolylmethylthio theophyllines, specifically 8-(1,2,4-triazol-3-ylmethylthio)theophyllines, has been reported researchgate.net. These compounds are part of broader research efforts to create diverse series of theophylline derivatives. Structural elucidation of these compounds is performed using standard spectroscopic methods, including IR, 1H NMR, 13C NMR, EI-MS, and HRMS, in conjunction with elemental analyses researchgate.net.
Synthesis of Theophylline-1,2,4-Triazole-S-Linked N-Phenyl Acetamides
An improved synthetic method for a range of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides (e.g., 4a‒g) utilizes an ultrasound-assisted approach nih.govfrontiersin.orgresearchgate.net. This method involves reacting a corresponding 1,2,4-triazole-3-thione with 2-bromo-N-phenylacetamide in DMF, with lithium hydride (LiH) as a base, under ultrasound irradiation nih.govfrontiersin.org. This ultrasound-assisted method significantly enhances reaction efficiency and yield compared to conventional approaches nih.govfrontiersin.org.
Table 1: Comparison of Theophylline-1,2,4-Triazole-S-Linked N-Phenyl Acetamide Synthesis Methods
| Method | Yield Range (%) | Reaction Time |
| Conventional | 65–80 | 24–48 hours frontiersin.org |
| Ultrasound-Assisted | 69–95 | 50–60 minutes frontiersin.org |
The synthetic protocol for these compounds accommodates a range of aryl and halogen substitutions, allowing for flexibility in compound design researchgate.net. The desired compounds are typically formed as precipitates after pouring the reaction content on crushed ice and are then recrystallized from ethanol nih.govfrontiersin.org.
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish mathematical relationships between the chemical structures of compounds and their biological activities. These models help predict the activity of new compounds and optimize existing ones by identifying key molecular descriptors. suprabank.org
Quantum chemical parameters, derived from the electronic structure of molecules, play a significant role in predicting bronchodilatory activity. Studies on theophylline (B1681296) derivatives have correlated their in vitro bronchodilatory activities with various quantum chemical parameters, including molecular orbital energies (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), inter-frontier energy gaps, molecular orbital coefficients, and dipole moments. suprabank.orgwikipedia.orgwikipedia.orgfishersci.fiwikipedia.orgzhanggroup.org
Physicochemical parameters, such as lipophilicity (log P), molar refractivity (MR), polarizability (Pol), surface area, molar volume, and hydration energy, are also crucial descriptors in QSAR models for bronchodilatory activity. suprabank.orgwikipedia.orgwikipedia.orgfishersci.fiwikipedia.orgzhanggroup.orgmassbank.euchem960.com
Research indicates that the bronchodilatory effect of certain 7-substituted theophyllines can be directly correlated with these parameters. For example, the relaxation effect observed with 7-(4-coumaryloxy)alkyl substituted theophyllines may be due to the release of free theophylline through N-dealkylation. The local concentration of water molecules around the molecules, as indicated by solvent accessible surfaces, directly correlates with the percentage of relaxation induced. fishersci.fi
Specific structural modifications influencing bronchodilatory activity include:
Substitution at position 3: This position generally enhances the bronchodilator effect. wikipedia.orgatamanchemicals.comthegoodscentscompany.com
Substitution at position 7: Conversely, substitutions at the N7 position are often unfavorable and tend to decrease bronchodilator potency. wikipedia.orgatamanchemicals.com
Structural Determinants for Adenosine (B11128) Receptor Antagonism
Xanthine (B1682287) derivatives, including theophylline, are well-known non-selective adenosine receptor antagonists, meaning they block the action of adenosine at its receptors. wikipedia.orgatamanchemicals.comfishersci.nonih.govwikipedia.org This antagonism is a key mechanism contributing to their pharmacological effects. The specific positions and types of substitutions on the xanthine ring significantly influence their affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). wikipedia.orgatamanchemicals.comfishersci.nofishersci.caamericanelements.commims.comfishersci.canih.gov
Modifications at the nitrogen atoms (N1, N3, N7) of the xanthine core play a critical role in determining adenosine receptor affinity and selectivity:
N1 and N3 Positions: Elongation of the alkyl groups at the N1 and N3 positions, such as from methyl to propyl or larger alkyl groups, generally increases the affinity towards adenosine receptors. wikipedia.orgatamanchemicals.comfishersci.nofishersci.camims.com For instance, substituting the 1,3-dimethyl groups with 1,3-dipropyl groups in xanthine derivatives can increase A1 receptor affinity by approximately 20-fold. fishersci.no Ethyl substitutions at N1, N3, and N7, when compared to methyl substitutions, have been reported to enhance adenosine A1 receptor affinity. wikipedia.orgatamanchemicals.com
N1 Position: Substitution at N1 is particularly important for all adenosine receptor subtypes. A 1-propyl residue tends to be optimal for A2B and A3 receptors, while a 1-benzyl residue is often best for A1 and A2A subtypes. fishersci.no
N7 Position: Substitution at the N7 position is generally considered unfavorable for adenosine receptor antagonism and can lead to a decrease in affinity. wikipedia.orgatamanchemicals.comfishersci.ca However, a 7-methyl group, as seen in some derivatives like 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX), can result in a significant decrease in A1 affinity, thereby increasing selectivity for A2A or A2B receptors. fishersci.no
N9 Position: Substitutions at the N9 position typically lead to decreased adenosine receptor affinity. wikipedia.orgatamanchemicals.com
| Position | Substitution Type | Impact on Adenosine Receptor Affinity | Receptor Subtype Preference (if applicable) |
| N1 | Alkyl (e.g., propyl) | Increased affinity | A2B, A3 (propyl); A1, A2A (benzyl) fishersci.no |
| N1, N3 | Ethyl | Enhanced A1 affinity wikipedia.orgatamanchemicals.com | A1 wikipedia.orgatamanchemicals.com |
| N1, N3 | Increasing chain length | Increased affinity wikipedia.orgatamanchemicals.comfishersci.nofishersci.camims.com | General wikipedia.orgatamanchemicals.comfishersci.nofishersci.camims.com |
| N7 | Alkyl (e.g., methyl) | Decreased general affinity wikipedia.orgatamanchemicals.comfishersci.ca; Increased A2A/A2B selectivity (methyl) fishersci.no | A2A, A2B (methyl) fishersci.no |
| N9 | Any | Decreased affinity wikipedia.orgatamanchemicals.com | General wikipedia.orgatamanchemicals.com |
Modifications at the C8 position of the xanthine ring are highly influential in modulating adenosine receptor antagonism, particularly for A1 and A2A subtypes. wikipedia.orgatamanchemicals.comfishersci.nofishersci.caamericanelements.commims.comnih.govnih.gov
Aryl and Cycloalkyl Groups: The introduction of aromatic (aryl) or cycloalkyl groups at the C8 position generally increases the potency towards adenosine receptors. wikipedia.orgatamanchemicals.comfishersci.nofishersci.caamericanelements.commims.comnih.govnih.gov
8-(Arylalkyl)-xanthine derivatives: These derivatives can exhibit high affinity and selectivity, especially for the A1 adenosine receptor. For example, 1,3-dipropyl-8-phenylethyl-xanthine derivatives with methyl or ethyl substituents at the α-carbon atom adjacent to the C8-position have shown particularly high affinity and selectivity for A1AR. fishersci.no
8-Styrylxanthines: Among various C8 substitutions, (E)-8-styrylxanthines have demonstrated high binding affinities for the A2A receptor, highlighting the importance of this moiety for A2A antagonism. nih.gov
Solubility: While C8 substitutions can enhance potency, they may also lead to low aqueous solubility, which can impact bioavailability. fishersci.no
| Position | Substitution Type | Impact on Adenosine Receptor Antagonism | Receptor Subtype Preference (if applicable) |
| C8 | Aryl/Cycloalkyl | Increased potency wikipedia.orgatamanchemicals.comfishersci.nofishersci.caamericanelements.commims.comnih.govnih.gov | A1, A2A wikipedia.orgatamanchemicals.com |
| C8 | Arylalkyl | High affinity and selectivity fishersci.no | A1 fishersci.no |
| C8 | Styryl | High binding affinity nih.gov | A2A nih.gov |
Structural Insights into Neuroactivity
Theophylline, and by extension Euphylline, are known to exert central nervous system (CNS) stimulant effects and enhance neural activity. nih.govwikipedia.orgnih.govwikidata.org These neuroactive properties are also linked to the structural features of the xanthine scaffold.
Studies on theophylline analogs have explored their potential as nootropic or cognitive enhancers. One particular study investigated the effects of theophylline analogs on evoked population spikes in the CA1 region of the rat hippocampus. It was found that while the length of the carbon chain at the N7 position did not significantly affect neuroactivity, the size of the terminal lactam ring strongly influenced it. Hexahydroazepin-2-one analogs, in particular, showed promise for further development as cognitive enhancers. nih.gov
Beyond direct stimulation, xanthine derivatives are also recognized for their neuroprotective and anti-inflammatory properties, leading to their investigation in the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's diseases. nih.govwikidata.org For example, propentofylline, another xanthine derivative, acts as a neuroprotective glial cell modulator, suppressing the neurotoxic effects of microglial cells and restoring astrocyte functions. It also plays a role in increasing cerebral concentrations of gamma-aminobutyric acid (GABA) and adenosine, which are important neurotransmitters. nih.gov These insights highlight the complex relationship between xanthine structure and its diverse neuropharmacological effects.
Role of Carbon Chain Length on N7
Studies investigating theophylline analogs have explored the impact of modifications at the N7 position. Research into theophylline derivatives as potential cognitive enhancers has indicated that the length of the carbon chain attached to the N7 position of the theophylline scaffold generally has no significant effect on their neuroactivity nih.govresearchgate.netresearchgate.net. This suggests that for certain biological activities, the spatial and electronic properties conferred by the N7 substituent are less critical than other structural elements.
Significance of Terminal Lactam Ring Size
In contrast to the carbon chain length at N7, the size of a terminal lactam ring, when incorporated into theophylline analogs, profoundly influences their neuroactivity nih.govresearchgate.netresearchgate.net. Specifically, hexahydroazepin-2-one analogs derived from theophylline have demonstrated a strong influence on neuroactivity, suggesting their potential for development as cognitive enhancers nih.govresearchgate.net. This highlights the importance of specific cyclic structural motifs in modulating the biological response of theophylline derivatives.
SAR in Antimicrobial Activities
Theophylline derivatives have emerged as promising candidates in the search for new antimicrobial agents, with their structure significantly impacting their efficacy nih.govfrontiersin.orgnih.govresearchgate.net. Structure-activity relationship analyses have revealed that the nature and position of substituents on the aryl ring of N-phenylacetamide, when tethered to theophylline-1,2,4-triazole, play a crucial role in their antimicrobial potential frontiersin.org.
For instance, specific theophylline-1,2,4-triazole derivatives have shown notable activity against various bacterial strains. Compound 4g, characterized by a 3,4-dimethylphenyl moiety, exhibited potent antibacterial activity against Bacillus subtilis, demonstrating a minimum inhibitory concentration (MIC) of 0.28 ± 0.50 μg/mL, which is superior to the standard drug penicillin (MIC = 1 ± 1.50 μg/mL) frontiersin.orgnih.gov. Similarly, compound 4e, a 4-methylphenyl theophylline-1,2,4-triazole, displayed significant antibacterial potential against Escherichia coli with an MIC of 0.20 ± 0.08 μg/mL, compared to penicillin's MIC of 2.4 ± 1.00 μg/mL nih.govfrontiersin.org.
Table 1: Antimicrobial Activity of Theophylline-1,2,4-triazole Derivatives
| Compound | Structural Feature | Target Bacterium | Minimum Inhibitory Concentration (MIC) (μg/mL) | Standard Drug (Penicillin) MIC (μg/mL) |
| 4g | 3,4-dimethylphenyl | Bacillus subtilis | 0.28 ± 0.50 | 1 ± 1.50 |
| 4e | 4-methylphenyl | Escherichia coli | 0.20 ± 0.08 | 2.4 ± 1.00 |
Further research has identified other theophylline-containing acetylene (B1199291) and 1,2,3-triazole nucleoside derivatives (e.g., compounds 11, 21, and 26) with significant MICs against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa nih.gov.
SAR in Phosphodiesterase Inhibition
Theophylline and its derivatives are well-established competitive nonselective inhibitors of phosphodiesterase (PDE), particularly type III and type IV isoforms thegoodscentscompany.comwikipedia.orgontosight.aidrugbank.comnih.gov. This inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates smooth muscle relaxation and bronchodilation drugbank.comnih.govontosight.ai. This compound itself, being a combination of theophylline and ethylenediamine (B42938), exhibits competitive nonselective phosphodiesterase inhibition with an IC50 of 0.12 mM thegoodscentscompany.com.
Modifications to the theophylline structure can influence its phosphodiesterase inhibitory profile. For instance, the introduction of cyclohexylthio and thio groups into theophylline derivatives may alter their selectivity for specific phosphodiesterase isoforms, potentially leading to improved therapeutic profiles with reduced side effects ontosight.ai.
In Silico Approaches
Computational methods, particularly molecular docking and Density Functional Theory (DFT) studies, have become indispensable tools in understanding the structure-activity relationships and predicting the behavior of this compound and its derivatives.
Molecular docking simulations are widely utilized to elucidate the binding interactions between theophylline derivatives and their biological targets nih.govfrontiersin.orgnih.govresearchgate.netrsc.orgmdpi.comresearchgate.netacs.org. These simulations provide insights into the molecular mechanisms of action by predicting binding affinities and poses within enzyme active sites nih.govfrontiersin.org.
For example, theophylline has been computationally investigated for its binding to SARS-CoV-2 proteins, such as the spike protein and protein E, revealing the formation of hydrogen bonds and Van der Waals interactions mdpi.comresearchgate.net. In the context of antimicrobial activity, docking studies have helped to understand how active theophylline derivatives interact with bacterial targets like DNA gyrase researchgate.net. Furthermore, studies on theophylline-linked triazole derivatives have shown varying binding affinities to the serine protease enzyme, with compound 4b demonstrating a stronger binding affinity score of -7.55 kcal/mol compared to compound 4c (-6.90 kcal/mol) and the control drug ribavirin (B1680618) (-7.42 kcal/mol) frontiersin.orgnih.gov.
Table 2: Molecular Docking Binding Affinities of Theophylline-Linked Triazole Derivatives to Serine Protease
| Compound | Binding Affinity (kcal/mol) |
| 4b | -7.55 |
| 4c | -6.90 |
| Ribavirin (Control) | -7.42 |
Density Functional Theory (DFT) studies provide a quantum mechanical approach to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds like theophylline and its derivatives nih.govfrontiersin.orgresearchgate.netimanagerpublications.comacs.org. These studies yield crucial parameters such as total energies, frontier molecular orbital (HOMO/LUMO) energies, atomic charges, dipole moments, and vibrational frequencies researchgate.netimanagerpublications.com.
For theophylline, DFT calculations have determined HOMO-LUMO energy gaps, exemplified by values of 5.00 eV and 5.12 eV depending on the theoretical level employed imanagerpublications.com. Molecular electrostatic potential (MEP) plots derived from DFT calculations are valuable for identifying regions of positive and negative electrostatic potential within the molecule, which are critical for predicting how the compound will interact with receptors or enzymes imanagerpublications.com. The consistency between DFT study results and experimental data, as well as molecular docking findings, further validates the utility of these computational approaches in drug discovery and development frontiersin.org.
Chemoinformatics Exploration of Chemical Space
The concept of chemical space is fundamental in cheminformatics, medicinal chemistry, natural products research, and drug discovery, encompassing the entirety of all possible and known molecules nih.govresearchgate.net. This vast "cosmos" of molecules is estimated to include approximately 1063 compounds when considering only carbon, nitrogen, oxygen, or sulfur atoms in molecules with up to 30 atoms nih.gov. Chemoinformatics tools are essential for navigating and exploring this immense chemical space, enabling the analysis of molecular properties, structural diversity, and the identification of potential new compounds nih.govnih.govmpg.deacs.orgscispace.com.
Chemoinformatics Analysis of Theophylline and Xanthine Derivatives Theophylline, a key component of this compound, belongs to the xanthine derivative class, which has been extensively studied using computational approaches. Chemoinformatics methods are employed to characterize the chemical space of drug candidates, including xanthine derivatives, by analyzing their molecular properties, structural complexity, and diversity nih.govbiorxiv.orgmdpi.compageplace.de. This involves transforming molecules into chemical fingerprints, which are high-dimensional vectors that can be projected into two-dimensional space for visualization and analysis using techniques like Uniform Manifold Approximation and Projection (UMAP) nih.gov.
Recent computational studies on theophylline have provided insights into its structural, vibrational, and biological properties. For instance, Density Functional Theory (DFT) calculations have been used to investigate the electronic structure of theophylline, revealing a HOMO-LUMO energy gap of 5.170 eV, which is indicative of its bioactivity bohrium.com. Molecular docking studies have further explored the binding interactions of theophylline with various biological targets. For example, theophylline has been shown to bind to the spike protein of the SARS-CoV-2 Omicron variant through hydrogen bonds and Pi-Pi stacked interactions, and to the E protein via Pi-sigma interactions and hydrogen bonds, with a reported Delta G of -5.0 kcal/mol for the latter mdpi.com. Additionally, theophylline has been computationally assessed for its ability to inhibit the binding of viral RNA to the N-protein, demonstrating a docking score of -3.763 kcal/mol and an MM-GBSA score of -39.464 kcal/mol mdpi.com. Such computational analyses are crucial for understanding the molecular basis of its interactions and for guiding the design of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed for theophylline family members to predict their activities. For example, a pharmacophore-based 3D QSAR model, AAAR.2, successfully identified 8 out of 9 drugs in the theophylline family, demonstrating the utility of chemoinformatics in predicting biological activity based on structural features biorxiv.org.
Table 1: Selected Computational Findings for Theophylline
| Property/Interaction | Value/Description | Computational Method | Reference |
| HOMO-LUMO Energy Gap | 5.170 eV | DFT | bohrium.com |
| Binding to SARS-CoV-2 Spike Protein | 4 H-bonds, Pi-Pi stacked interaction | Molecular Docking | mdpi.com |
| Binding to SARS-CoV-2 E Protein (Delta G) | -5.0 kcal/mol | Molecular Docking | mdpi.com |
| Binding to SARS-CoV-2 N-Protein (Docking Score) | -3.763 kcal/mol | Molecular Docking | mdpi.com |
| Binding to SARS-CoV-2 N-Protein (MM-GBSA) | -39.464 kcal/mol | Molecular Docking | mdpi.com |
| Theophylline Aptamer Binding (K_d) | 0.67 µM | Surface Plasmon Resonance (Experimental, but related to computational binding studies) | pnas.org |
Note: This table is designed for interactive display, allowing users to sort, filter, or expand details for each entry.
Chemoinformatics Considerations for Ethylenediamine Derivatives Ethylenediamine, the other component of this compound, is a widely used building block in chemical synthesis and is found in numerous bioactive compounds and drugs wikipedia.org. Chemoinformatics can be applied to analyze the chemical space of ethylenediamine derivatives, particularly those containing the N–CH2–CH2–N linkage wikipedia.org. Studies have explored the physicochemical properties and biological activities of such derivatives, for instance, in the context of their cytotoxic activity against cancer cell lines researchgate.net. Computational approaches, including 3D-MoRSE descriptors in QSAR studies, have been used to interpret and predict the importance of structural features in ethylenediamine-containing compounds researchgate.net. While direct chemical space exploration of ethylenediamine specifically within the context of this compound's salt formation is not widely reported, the principles of analyzing molecular descriptors and structural diversity apply to its derivatives, informing potential modifications or related scaffolds.
Table 2: General Molecular Descriptors and Their Role in Chemical Space Exploration
| Descriptor Category | Examples of Descriptors | Relevance in Chemoinformatics |
| Size and Shape | Molecular Weight, Molar Volume, Surface Area, Number of Atoms | Influences drug-likeness, absorption, and distribution pageplace.de |
| Electronic Properties | LogP (octanol-water partition coefficient), Polar Surface Area (PSA), HOMO-LUMO Gap | Critical for membrane permeability, solubility, and reactivity pageplace.debohrium.com |
| Structural Features | Number of Rotatable Bonds, Number of Rings, Aromatic Ring Count, Hydrogen Bond Donors/Acceptors | Impacts conformational flexibility, rigidity, and binding interactions nih.govpageplace.de |
| Fingerprints | Extended Connectivity Fingerprints (ECFPs), MACCS Keys | Used for molecular similarity searches, clustering, and diversity analysis nih.govacs.orgresearchgate.net |
| 3D Descriptors | 3D-MoRSE Descriptors, Principal Component Analysis (PCA) of 3D features | Captures three-dimensional structural information, useful for QSAR and visualizing chemical space scispace.comresearchgate.netscielo.org.mx |
Note: This table is designed for interactive display, allowing users to sort, filter, or expand details for each entry.
The integrated use of chemoinformatics tools, including molecular fingerprinting, similarity analyses, and computational modeling, allows for a comprehensive understanding of the chemical space occupied by theophylline, ethylenediamine, and their derivatives. This understanding is critical for identifying trends, exploring structural diversity, and potentially guiding the design of new compounds with desired properties, even if direct "this compound" chemical space studies are not explicitly detailed in the literature as a single entity nih.govresearchgate.netnih.govmpg.deresearchgate.net.
Analytical and Bioanalytical Methodologies for Euphylline and Its Analogs
Chromatographic Techniques
HPLC is a widely utilized analytical method for the determination of theophylline (B1681296) in biological samples and pharmaceutical preparations nih.govoup.comresearchgate.net. The development of HPLC methods for Euphylline and its analogs involves careful selection of stationary phases, mobile phases, and detection parameters to achieve optimal separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
Reverse-Phase HPLC (RP-HPLC)
Reverse-Phase HPLC (RP-HPLC) is the most common mode for analyzing theophylline and its analogs due to their moderate polarity. C18 columns are frequently used as the stationary phase. Various mobile phase compositions have been reported, typically involving mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers or water, often with pH adjustment.
For the determination of theophylline in biological fluids such as urine, saliva, and plasma, a C18 column was utilized with a mobile phase consisting of 60:40 methanol:water at a flow rate of 0.75 mL/min, employing UV detection at 280 nm. This method demonstrated good recovery and precision across different biological matrices nih.gov. Another RP-HPLC method for theophylline in rabbit plasma employed a Waters C18 column (µBondapak™ 5 µm, 150 × 3.9 mm) with a mobile phase of water–acetonitrile (B52724) (96:4 v/v) at a flow rate of 1 mL/min. This method achieved linearity over a concentration range of 0.1–25 µg/mL oup.comnih.gov.
Simultaneous estimation of etophylline and theophylline in tablets has been achieved using RP-HPLC. One method utilized a C18 column with a mobile phase of 70:30 acetonitrile and phosphate (B84403) buffer at a flow rate of 1 mL/min, detected at 272 nm wisdomlib.org. Another method for the simultaneous estimation of etophylline and theophylline in combined tablet dosage forms used a C18 column with a mobile phase of methanol:phosphate buffer (75:25) at a flow rate of 1 mL/min, with detection at 241 nm. The retention times reported were 2.78 min for etophylline and 5.08 min for theophylline rjptonline.orgresearchgate.netresearchgate.netrjptonline.org. A separate RP-HPLC method for etophylline and theophylline employed a Kromasil C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer pH 4.5 (94:06 v/v) at a flow rate of 1 mL/min, monitored at 272 nm. The retention time for etophylline was 1.535 min and for theophylline 2.477 min jchr.org.
For ethylenediamine (B42938), HPLC with UV detection has been developed, often necessitating pre-column derivatization due to its low UV absorptivity tandfonline.comnih.gov. One such method involved derivatization with ortho-phthaldehyde (OPA) and 2-mercaptoethanol (B42355) (ME) to form a fluorescent derivative. This derivative was then separated on a Waters Spherisorb 5 µm ODS 2 column with methanol-ultrapure water (65:35) as the mobile phase and fluorescence detection at 330 nm (excitation) and 450 nm (emission) nih.govtandfonline.com.
Table 1: Summary of RP-HPLC Method Parameters for Theophylline and Analogs
| Analyte(s) | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range | Recovery (%) | Precision (RSD%) | LOQ (µg/mL) | Reference |
| Theophylline | C18 | Methanol:Water (60:40) | 0.75 | 280 | Not specified | 1-50 µg/mL | 94.85-101.39 | 0.22-13.12 | 1.1 (urine), 1.9 (saliva), 3.1 (plasma) | nih.gov |
| Theophylline | Waters C18 (µBondapak™ 5 µm, 150 × 3.9 mm) | Water:Acetonitrile (96:4 v/v), pH 4.2 | 1.0 | Not specified | ~5.2 | 0.1-25 µg/mL | 63.1-69.7 | <10 (intra-day), <10 (inter-day) | Not specified | oup.comnih.gov |
| Etophylline, Theophylline | C18 | Acetonitrile:Phosphate Buffer (70:30) | 1.0 | 272 | Not specified | Not specified | Not specified | Not specified | Not specified | wisdomlib.org |
| Etophylline, Theophylline | C18 | Methanol:Phosphate Buffer (75:25) | 1.0 | 241 | ETO: 2.78, THEO: 5.08 | ETO: 50-250 µg/mL, THEO: 15-75 µg/mL | Not specified | <6 | 0.25 (EDA) | rjptonline.orgresearchgate.netresearchgate.netrjptonline.org |
| Etophylline, Theophylline | Kromasil C18 (250 × 4.6 mm, 5 µm) | Methanol:Buffer pH 4.5 (94:06 v/v) | 1.0 | 272 | ETO: 1.535, THEO: 2.477 | ETO: 10-60 µg/mL, THEO: 20-120 µg/mL | Not specified | <0.147 (RSD) | Not specified | jchr.org |
| Ethylenediamine (derivatized) | Waters Spherisorb 5 µm ODS 2 | Methanol:Ultrapure Water (65:35) | 1.5 | FD: Ex 330 nm, Em 450 nm | <10 min total analysis | Not specified | ~100 | <6 | 0.25 mg/L | nih.govtandfonline.com |
HPLC-UV Spectrophotometry
HPLC-UV spectrophotometry is a widely adopted detection method for theophylline and its analogs due to their inherent UV chromophores. Theophylline exhibits strong UV absorption, typically ranging from 270-280 nm nih.govuobasrah.edu.iqresearchgate.netajol.inforesearchgate.net. This characteristic makes UV detection a sensitive and selective choice for its quantification in various matrices.
For theophylline analysis, common detection wavelengths include 280 nm nih.govuobasrah.edu.iq, 272 nm wisdomlib.orgresearchgate.netnih.gov, 254 nm tandfonline.com, and 218 nm ajol.info. A method for theophylline in biological fluids utilized UV detection at 280 nm following chromatographic separation nih.gov. A novel RP-HPLC method for theophylline in pharmaceuticals employed a PDA detector at 280 nm researchgate.netuobasrah.edu.iq. For the simultaneous quantification of theophylline and etophylline in human plasma, UV detection at 272 nm was used researchgate.netnih.gov.
While HPLC-UV methods are suitable for analyzing trace amounts in pharmaceuticals and biological fluids, they may require extensive and laborious pre-treatment and clean-up protocols for specimens prior to analysis, which can contribute to higher costs uobasrah.edu.iq. Despite these considerations, the technique remains popular due to its reliability and widespread availability in analytical laboratories nih.govuobasrah.edu.iq.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers enhanced sensitivity, selectivity, and speed compared to conventional HPLC, making it particularly valuable for bioanalytical applications where sample volume is limited and complex matrices are involved. For theophylline quantification in rabbit plasma, a triple quadrupole LC/MS method was developed. This method involved extraction with ethyl acetate (B1210297) and chromatographic separation on a HyPURITY ADVANCE™ C18 Column (3 × 50 mm) using a mobile phase of 80% methanol and 20% 2 mM ammonium (B1175870) acetate buffer. Detection was performed in positive ionization mode using Multiple Reaction Monitoring (MRM) with transitions m/z 181.1→124.2 for theophylline and m/z 180.2→110.1 for the internal standard (Phenacetin) nih.gov.
This UPLC-MS method demonstrated a linear calibration curve over a concentration range of 50.418–5062.063 ng/mL, with a lower limit of quantification (LLOQ) of 50.418 ng/mL. The method exhibited high accuracy (89-106%) and precision (inter and intra-day coefficients of variation <9%) nih.gov. The total chromatographic runtime was rapid, at 3 minutes per sample, highlighting the efficiency of UPLC-MS for high-throughput analysis nih.gov.
Table 2: Summary of UPLC-MS Method Parameters for Theophylline
| Analyte | Column Type | Mobile Phase | Ionization Mode | MRM Transitions (m/z) | Linearity Range | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |
| Theophylline | HyPURITY ADVANCE™ C18 (3 × 50 mm) | Methanol:2 mM Ammonium Acetate Buffer (80:20) | Positive | 181.1→124.2 (Theophylline), 180.2→110.1 (Phenacetin IS) | 50.418–5062.063 ng/mL | 50.418 | 89-106 | <9 | nih.gov |
Spectrophotometric Methods
Spectrophotometric methods, especially UV spectrophotometry, are simple, economical, and widely used for the analysis of pharmaceutical compounds that absorb light in the ultraviolet region.
UV Spectrophotometry
UV spectrophotometry is a common technique for the determination of theophylline, particularly in research laboratories, hospitals, and pharmaceutical corporations, owing to its low cost and inherent simplicity uobasrah.edu.iqnih.govoup.com. Theophylline exhibits characteristic UV absorption maxima.
Studies have reported the maximum absorbance wavelength for theophylline at various points, including 275 nm nih.govscribd.com, 278 nm researchgate.net, 280 nm uobasrah.edu.iqnist.gov, and 273 nm scispace.comajpaonline.com. For instance, a UV spectrophotometric method for theophylline in biological fluids (urine, plasma) was performed at 275 nm nih.gov. Another study identified theophylline's characteristic UV-vis band at 278 nm researchgate.net. In pharmaceutical analysis, 280 nm has been selected as the recognition wavelength for RP-HPLC studies, based on scanned outcomes showing the highest absorption at this point uobasrah.edu.iq.
UV spectrophotometric methods have been developed and validated for theophylline, demonstrating good linearity, precision, and accuracy. For theophylline in plasma and urine, a method at 275 nm showed a limit of quantitation of 5.23 µg/mL for plasma and 8.7 µg/mL for urine, with recoveries of 98.27% and 95.25% respectively, and intra-day precision ranging from 2.37–3.00% nih.govbrieflands.com. While UV spectrophotometry is generally simpler, it can be susceptible to interferences from other compounds that absorb at similar wavelengths, such as other xanthines or barbiturates tandfonline.comnih.govoup.com. Modified methods exist to mitigate such interferences, for example, by pH adjustment and solvent extraction to shift absorption maxima of interfering substances nih.govoup.com.
Table 3: Summary of UV Spectrophotometric Method Parameters for Theophylline
| Analyte | Detection Wavelength (nm) | Linearity Range | Recovery (%) | Precision (RSD%) | LOQ (µg/mL) | Reference |
| Theophylline | 275 | 5-100 µg/mL (in various matrices) | 95.25-98.27 | 2.37-7.91 | 5.23 (plasma), 8.7 (urine) | nih.govbrieflands.com |
| Theophylline | 273 | 4-28 µg/mL | Not specified | Not specified | Not specified | scispace.comajpaonline.com |
| Theophylline | 278 | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Theophylline | 280 | 5-25 mg/L | 99-100 | Within strict limitations | 3 | uobasrah.edu.iq |
Method Validation Parameters
Analytical method validation ensures that a method is suitable for its intended purpose. Key parameters assessed include accuracy, precision, linearity, range, specificity, selectivity, robustness, ruggedness, limit of detection (LOD), and limit of quantification (LOQ). elementlabsolutions.comdemarcheiso17025.com
Accuracy and Precision Assessment
Accuracy refers to the closeness of agreement between the measured value and the true value, often expressed as percent recovery. europa.eu Precision, on the other hand, describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.eu
For theophylline, a component of this compound, various methods have demonstrated high accuracy and precision. For instance, an RP-HPLC method for etophylline and theophylline showed precision and accuracy within acceptable limits, confirming its reliability for routine analytical applications. wisdomlib.org Similarly, a validated HPLC method for theophylline in rabbit plasma reported mean intrabatch accuracy between 91.0% and 107.6% and interbatch accuracy between 102.2% and 110.9%. Intrabatch precision ranged from 1.0% to 8.1%, and interbatch precision was between 7.8% and 9.6%. oup.com Another HPLC method for theophylline in milk matrices reported a between-batch accuracy of approximately 99.7%. nih.gov UV spectrophotometric methods for theophylline and etofylline (B1671713) also demonstrated nearly 100% recovery, indicating high accuracy. ajrconline.org A chemiluminescent immunoassay (CLIA) for theophylline in human serum reported an average recovery rate of 102.3%, with intra- and inter-assay coefficients of variation (CV) of 3.20% and 3.57%, respectively. nih.gov
For ethylenediamine, a single-laboratory validated LC-MS/MS method for its quantification in feed additives showed a relative standard deviation for repeatability (RSDr) of 1.4%. europa.eu Another HPLC method for ethylenediamine migration from food packaging coatings reported method precision (RSD) less than 6%, with relative recovery rates of about 100%. nih.gov
Table 1: Summary of Accuracy and Precision Data for Theophylline and Ethylenediamine
| Compound | Method Type | Matrix | Accuracy (Recovery %) | Precision (% RSD/CV) | Source |
| Theophylline | RP-HPLC | Bulk/Dosage Form | Acceptable limits | Acceptable limits | wisdomlib.org |
| Theophylline | HPLC | Rabbit Plasma | 91.0-110.9% | 1.0-9.6% | oup.com |
| Theophylline | HPLC | Milk Matrices | ~99.7% | Not specified | nih.gov |
| Theophylline | UV Spectrophotometry | Tablet Dosage Form | ~100% | Not specified | ajrconline.org |
| Theophylline | CLIA | Human Serum | 102.3% | Intra: 3.20%, Inter: 3.57% | nih.gov |
| Ethylenediamine | LC-MS/MS | Feed Additive | Not specified | 1.4% (RSDr) | europa.eu |
| Ethylenediamine | HPLC | Food Simulants | ~100% | <6% (RSD) | nih.gov |
| Ethylenediamine | GC-FID | Workplace Air | 99.2% | Not specified | cdc.gov |
Linearity and Range Determination
Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu A minimum of five concentrations is recommended for linearity establishment. europa.eu
For theophylline, an RP-HPLC method showed linearity over a concentration range of 0.1–25 µg/mL with a correlation coefficient (r) of 0.99. oup.com Another HPLC method for theophylline and etofylline established a linear dynamic range of 100-10,000 ng/mL for both compounds, with correlation coefficients of 0.9993 and 0.9998, respectively. researchgate.net UV spectrophotometric methods for theophylline and etofylline demonstrated linearity in the range of 5-25 µg/mL. ajrconline.org A CLIA method for theophylline in human serum exhibited a linear range of 0.51–40 mg/L with a correlation coefficient of 0.995. nih.gov For ethylenediamine, an HPLC method for its migration from food packaging coatings was validated for linearity, with the quantification limit of 0.25 mg/L indicating control over the specific migration limit of 12 mg/kg. nih.gov Another study on ethylenediamine detection reported a linearity correlation coefficient of 0.9996. researchgate.net
Table 2: Linearity and Range Data for Theophylline and Ethylenediamine
| Compound | Method Type | Range (Concentration) | Correlation Coefficient (r/r²) | Source |
| Theophylline | RP-HPLC | 0.1–25 µg/mL | 0.99 | oup.com |
| Theophylline | RP-HPLC | 100-10,000 ng/mL | 0.9998 | researchgate.net |
| Theophylline | UV Spectrophotometry | 5-25 µg/mL | Not specified | ajrconline.org |
| Theophylline | CLIA | 0.51–40 mg/L | 0.995 | nih.gov |
| Theophylline | HPLC | 25-150 µg/mL | >0.999 | researchgate.net |
| Ethylenediamine | HPLC | Not specified | Not specified | nih.gov |
| Ethylenediamine | LC-MS/MS | Not specified | 0.9996 | researchgate.net |
Specificity and Selectivity Evaluation
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. elementlabsolutions.comeuropa.eu Selectivity is a related concept, ensuring that the method responds only to the target analyte. elementlabsolutions.com
Validated HPLC methods for theophylline have demonstrated good specificity, showing no interference from excipients in pharmaceutical formulations ajol.info or from matrix components in biological samples like urine and saliva. nih.gov For instance, an RP-HPLC method for etophylline and theophylline was validated for specificity. wisdomlib.org Similarly, a validated HPLC method for theophylline in rabbit plasma demonstrated its selectivity. oup.com UV spectrophotometric methods for theophylline and etofylline also confirmed specificity. ajrconline.org In the case of ethylenediamine, an LC-MS/MS method for its quantification in feed additives using hydrophilic interaction chromatography (HILIC) was validated for specificity. europa.eu
Robustness and Ruggedness Testing
Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu Ruggedness refers to the reproducibility of results under a variety of normal test conditions, such as different laboratories, analysts, instruments, or reagents.
Several validated methods for theophylline and its analogs, including RP-HPLC and UV spectrophotometry, have incorporated robustness testing. For example, an HPLC method for theophylline and paracetamol in milk matrices evaluated robustness by changing key method parameters like temperature (25 °C and 30 °C) and pH (5.5, 6.0, 6.5), monitoring for substantial changes in retention, resolution, and peak shape. nih.gov A UV-spectrophotometric method for doxofylline, a xanthine (B1682287) derivative, also demonstrated robustness with only slight, negligible variations in absorbance when operating parameters were changed. orientjchem.org An RP-HPLC method for etofylline and theophylline was validated for robustness and ruggedness according to ICH guidelines. researchgate.netjocpr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) is the lowest amount of analyte in a sample that can be detected, but not necessarily quantified. europa.eu The limit of quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu LOD and LOQ are crucial for methods used to determine impurities or degradation products. europa.eu
For theophylline, an HPLC method reported LODs of 0.3, 0.6, and 0.9 µg/mL and LOQs of 1.1, 1.9, and 3.1 µg/mL for urine, saliva, and plasma, respectively. nih.gov A spectrophotometric method for theophylline in biological samples had an LOQ of 5.23 µg/mL for plasma and 8.7 µg/mL for urine. nih.gov Another HPLC method for theophylline in milk matrices determined the lower limit of quantification (LLOQ) as 0.2 µg/mL. nih.gov For etofylline and theophylline, an RP-HPLC method reported an LLOQ of 100 ng/mL for both. researchgate.net
For ethylenediamine, an HPLC method for its migration in food simulants reported a quantification limit of 0.25 mg/L. nih.gov A method for detection and quantification of trace levels of ethylenediamine in morpholine (B109124) reported a detection limit of 0.001% and a quantitation limit of 0.003%. researchgate.net For monitoring ethylenediamine in workplace air, a method using HPLC with UV detection had a detection limit of 0.08 mg/m³. who.int
Table 3: LOD and LOQ Data for Theophylline and Ethylenediamine
| Compound | Method Type | Matrix | LOD | LOQ | Source |
| Theophylline | HPLC | Urine | 0.3 µg/mL | 1.1 µg/mL | nih.gov |
| Theophylline | HPLC | Saliva | 0.6 µg/mL | 1.9 µg/mL | nih.gov |
| Theophylline | HPLC | Plasma | 0.9 µg/mL | 3.1 µg/mL | nih.gov |
| Theophylline | Spectrophotometry | Urine | 2.61 µg/mL | 8.7 µg/mL | nih.gov |
| Theophylline | Spectrophotometry | Plasma | 1.57 µg/mL | 5.23 µg/mL | nih.gov |
| Theophylline | HPLC | Milk Matrices | 0.067 µg/mL | 0.2 µg/mL | nih.gov |
| Theophylline | RP-HPLC | Tablet Dosage Form | Not specified | 100 ng/mL | researchgate.net |
| Theophylline | HPLC | Elixir Dosage Form | 0.1093 µg/mL | 0.3645 µg/mL | ajol.info |
| Ethylenediamine | HPLC | Food Simulants | Not specified | 0.25 mg/L | nih.gov |
| Ethylenediamine | Not specified | Morpholine | 0.001% | 0.003% | researchgate.net |
| Ethylenediamine | HPLC (UV detection) | Workplace Air | 0.08 mg/m³ | Not specified | who.int |
Applications in Research Matrices
Analytical and bioanalytical methodologies for this compound and its components are applied across various research matrices to support drug development, pharmacokinetic studies, and quality control. Bioanalytical methods are essential for quantifying pharmaceutical substances in biological matrices such as plasma, urine, serum, and saliva. biotech-asia.orgresearchgate.net
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of theophylline and its analogs in diverse matrices. HPLC methods have been developed and validated for the determination of theophylline in rabbit plasma for pharmacokinetic studies. oup.com They have also been successfully applied for the quantification of theophylline in milk-based samples, including fresh and powdered milk, and in solid dosage forms intended for pediatric use. nih.govresearchgate.net Simultaneous estimation of theophylline with other drugs like etofylline in tablet dosage forms has also been achieved using RP-HPLC. researchgate.netjocpr.com Furthermore, HPLC methods have been developed for the simultaneous analysis of theophylline, guaifenesin, and diphenhydramine (B27) in elixir dosage forms. ajol.info
UV-Visible spectrophotometry is another common technique for quantifying theophylline and related xanthine derivatives in pharmaceutical formulations. ajrconline.orgscilit.comnih.gov Methods have been developed for the simultaneous estimation of theophylline and etofylline in combined tablet dosage forms using UV spectrophotometry. ajrconline.org
For ethylenediamine, LC-MS/MS methods using hydrophilic interaction chromatography (HILIC) have been applied for its quantification in feed additives. europa.eu HPLC methods have also been developed to determine ethylenediamine migration from epoxy-amine food packaging coatings into food simulants. nih.gov Analytical techniques for ethylenediamine in workplace air include adsorption on silica (B1680970) gel followed by gas chromatography with flame ionization detection (GC-FID) or HPLC with UV detection after derivatization. cdc.govwho.int
The development of robust bioanalytical methods is critical throughout the drug discovery and development process, facilitating toxicological testing, pharmacokinetic, and pharmacodynamic research. biotech-asia.orgresearchgate.net These methods ensure the accuracy and reliability of results by identifying and mitigating potential interferences from environmental factors, matrix effects, or procedural variations. researchgate.net
Quantification in Biological Fluids (for research purposes only)
The determination of theophylline concentrations in biological fluids like plasma, urine, and saliva is vital for research applications. Various chromatographic and spectrophotometric methods have been developed and validated for this purpose.
High-Performance Liquid Chromatography (HPLC) HPLC, often coupled with ultraviolet (UV) detection, is a widely employed technique for quantifying theophylline in biological matrices. One such method utilized a C18 column with a mobile phase of 60:40 methanol:water at a flow rate of 0.75 mL/min, detecting theophylline at 280 nm. This method involved liquid-liquid extraction for plasma and saliva samples, while urine samples could be analyzed directly without prior extraction. The limit of quantitation (LOQ) for this method was reported as 5.23 µg/mL in plasma and 8.7 µg/mL in urine, with recoveries of 98.27% for plasma and 95.25% for urine researchgate.netnih.gov.
Another HPLC-UV method, developed for theophylline in rabbit plasma, demonstrated linearity over a concentration range of 0.1–25 µg/mL with a correlation coefficient (r) of 0.99. The retention time for theophylline was approximately 5.2 minutes, and extraction recoveries ranged from 63.1% to 69.7% oup.com. Furthermore, an HPLC method designed for theophylline in plasma and saliva, utilizing a C18 reverse phase column, was capable of separating theophylline from caffeine (B1668208) and its metabolites. The sensitivity for most metabolites in this method was in the range of 0.1 to 0.3 µg/mL tandfonline.com. An automated HPLC method for theophylline and its major metabolites in human urine allowed for direct injection onto a reversed-phase column, followed by gradient elution and UV detection. This assay achieved a sensitivity of 1 µg/mL in urine nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity for the quantification of theophylline and its metabolites in biological samples. A rapid and reliable LC-MS/MS method for theophylline in guinea pig plasma employed hydrophilic interaction liquid chromatography (HILIC) and multiple reaction monitoring (MRM). The transitions used were m/z 181.06→124.06 for theophylline and m/z 187.17→127.06 for the deuterated internal standard. This method was validated for a concentration range of 0.5 to 30 µg/mL in plasma, exhibiting intra-day and inter-day precision (RSD) of less than 10% and accuracy within 88.3–109.4% scispace.com. Another LC-MS/MS method was developed for the simultaneous determination of plasma theophylline and its metabolites, addressing the challenge of interference from caffeine metabolites for high-throughput analysis oup.com. Additionally, LC-MS with a column-switching system and atmospheric pressure chemical ionization (LC-APCI-MS) has been utilized for the determination of theophylline and its metabolites in biological samples. This approach, involving separation on a reversed-phase column with methanol-20 mM ammonium acetate as the mobile phase, proved sufficiently sensitive and accurate for pharmacokinetic studies researchgate.netcapes.gov.brnih.gov.
Table 1: Representative Analytical Methodologies for Theophylline in Biological Fluids (for Research Purposes Only)
| Method | Matrix | Column Type/Stationary Phase | Mobile Phase | Detection | Linearity Range | LOQ | Recovery | Key Findings | Citation |
| HPLC-UV | Plasma, Urine, Saliva | C18 | 60:40 Methanol:Water | UV (280 nm) | - | Plasma: 5.23 µg/mL, Urine: 8.7 µg/mL | Plasma: 98.27%, Urine: 95.25% | Liquid-liquid extraction for plasma/saliva, direct injection for urine. | researchgate.netnih.gov |
| HPLC-UV | Rabbit Plasma | C18 | - | UV | 0.1–25 µg/mL | - | 63.1–69.7% | Correlation coefficient (r) = 0.99. | oup.com |
| HPLC | Human Urine | Reversed-phase | Gradient elution | UV | - | 1 µg/mL | - | Automated method, uses 8-chlorotheophylline (B119741) as internal standard. | nih.gov |
| LC-MS/MS | Guinea Pig Plasma | HILIC | - | MRM (m/z 181.06→124.06) | 0.5–30 µg/mL | - | - | Intra-day & inter-day precision < 10% RSD, accuracy 88.3–109.4%. | scispace.com |
| LC-APCI-MS | Biological Samples | Reversed-phase | Methanol-20 mM Ammonium Acetate | MS | - | - | - | Sensitive and accurate for pharmacokinetic studies. | researchgate.netcapes.gov.brnih.gov |
Quantification in Bulk Drug Substances
The quantification of theophylline in bulk drug substances is a critical step in quality control to ensure the purity and potency of the active pharmaceutical ingredient before formulation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is a primary method for the quantification of theophylline in bulk drug form asiapharmaceutics.infoasianpharmtech.comwisdomlib.orgresearchgate.net. A validated RP-HPLC method for theophylline utilized a mobile phase composed of acetonitrile and 50 mM sodium acetate buffer (15:85, pH 6.5) on a Hi-Q-Sil C18 column (250 mm x 4.6 mm, 5 µm) with UV detection at 270 nm. This method demonstrated linearity in the range of 1 to 24 µg/mL, with a correlation coefficient (r2) of 0.9995 asiapharmaceutics.info.
Another RP-HPLC method, developed for the simultaneous estimation of Ketotifen fumarate (B1241708) and theophylline in bulk, showed a linear range of 50-150 µg/mL for theophylline. The method achieved high recovery rates of 99.60-99.86% and excellent precision with RSD values of ≤ 2.0%. The limit of detection (LOD) and LOQ for theophylline were reported as 3.4735 µg/mL and 10.5260 µg/mL, respectively researchgate.net. An isocratic liquid chromatographic technique with UV detection at 280 nm, employing an Agilent Zorbax-SCX-C18 column (5 m, 250 mm 4.6 mm), exhibited linearity in the range of 5-25 mg/L (R2 = 0.9998). The LOD and LOQ were determined to be 0.99 µg/mL and 3 µg/mL, respectively, with a recovery rate between 99-100% uobasrah.edu.iq.
UV Spectrophotometry UV spectrophotometry is also a recognized method for the quantitative determination of theophylline in bulk drug substances, offering a simpler and more cost-effective approach compared to chromatographic methods asianpharmtech.comsigmaaldrich.com.
Table 2: Representative Analytical Methodologies for Theophylline in Bulk Drug Substances
| Method | Column Type/Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Recovery | Key Findings | Citation |
| RP-HPLC | Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:50 mM Sodium Acetate Buffer (15:85, pH 6.5) | UV (270 nm) | 1–24 µg/mL (r2 = 0.9995) | - | - | - | Stability-indicating method. | asiapharmaceutics.info |
| RP-HPLC | - | Phosphate Buffer:Methanol (60:40 %V/V, pH 3.0) | UV (295 nm) | 50–150 µg/mL | 3.4735 µg/mL | 10.5260 µg/mL | 99.60–99.86% | Precision (RSD) ≤ 2.0%. | researchgate.net |
| Isocratic LC | Agilent Zorbax-SCX-C18 (5 m, 250 mm 4.6 mm) | - | UV (280 nm) | 5–25 mg/L (R2 = 0.9998) | 0.99 µg/mL | 3 µg/mL | 99–100% | Validated method for routine analysis. | uobasrah.edu.iq |
| UV Spectrophotometry | - | - | UV | - | - | - | - | Used for quantitative determination. | asianpharmtech.comsigmaaldrich.com |
Quantification in Pharmaceutical Formulations (for research/quality control of formulation components)
The accurate quantification of this compound or its components in pharmaceutical formulations is essential for quality control and research into formulation components.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is extensively applied for the quantification of theophylline in various pharmaceutical formulations asiapharmaceutics.infoasianpharmtech.comwisdomlib.orguobasrah.edu.iqijsra.netresearchgate.netbioline.org.brscielo.brresearchgate.netjocpr.com. A method for the simultaneous estimation of Salbutamol, Theophylline, and Ambroxol in tablet dosage forms utilized an Inertsil ODS-3V column (250 × 4.6 mm, 5μ) with a mobile phase of phosphate buffer (pH 3.0): acetonitrile (55:45 v/v) at a flow rate of 1 mL/min. Detection was performed at 225 nm, and theophylline showed linearity in the range of 25-150 µg/mL with correlation coefficients greater than 0.999 ijsra.netresearchgate.net.
A buffer-free HPLC method for theophylline in pharmaceutical dosage forms used caffeine as an internal standard and a reversed-phase C-18 column. The mobile phase consisted of water:acetonitrile:methanol (90:03:07) at pH 4.6. This method demonstrated specificity, accuracy, and precision, along with low limits of detection and quantification bioline.org.br. Another RP-HPLC method for theophylline and etofylline in tablets employed a Zorbax ODS column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (65:35, v/v) at pH 4.2, and detection at 210 nm with a flow rate of 1.5 mL/min asianpharmtech.com. A stability-indicating RP-HPLC method for theophylline in a novel microsphere formulation used acetonitrile: 50 mM sodium acetate buffer (15:85) at pH 6.5, a Hi-Q-Sil C18 column (250 mm x 4.6 mm, 5 µm), a flow rate of 1 mL/min, and UV detection at 270 nm, showing linearity from 1 to 24 µg/mL (r2 = 0.9995) asiapharmaceutics.info. For combined dosage forms containing Ketotifen fumarate and Theophylline, an RP-HPLC method with Phosphate Buffer: Methanol (pH 3.0) (60:40 %V/V) as mobile phase and detection at 295 nm was developed. Theophylline's linear range was 50-150 µg/mL, with recoveries of 99.60-99.86% and RSD values ≤ 2.0% researchgate.net.
UV Spectrophotometry UV-Vis spectrophotometry is also a common method for theophylline quantification in pharmaceutical formulations asianpharmtech.comuobasrah.edu.iqresearchgate.netpharmascholars.commdpi.com. One study utilized a T70 UV/VIS spectrometer at 271 nm for analyzing drug content in formulations mdpi.com. Another research developed various UV-spectrophotometric methods (zero-order, first-order, second-order, and area under the curve) for theophylline in pharmaceutical dosage forms. For instance, the zero-order method detected theophylline at 271 nm with an R2 of 0.9958, an LOD of 0.52 µg/mL, and an LOQ of 1.71 µg/mL researchgate.net.
Thermal Analysis (TGA and c-DTA) Thermogravimetry Analysis (TGA) and computed Differential Thermal Analysis (c-DTA) have been applied to assess pharmaceutical preparations containing theophylline and aminophylline (B1665990) (a 2:1 mixture of theophylline and ethylenediamine). These thermal analysis techniques are useful for screening the composition of pharmaceutical products pharmascholars.com.
X-ray Powder Diffraction (XRPD) XRPD analysis, particularly when combined with chemometric methods such as Principal Component Regression (PCR), has been investigated for the quantitative evaluation of hydrate (B1144303) content, such as theophylline monohydrate, in pharmaceutical powder forms. While traditional XRPD methods may have limitations in accuracy due to factors like particle orientation, chemometric approaches aim to enhance precision for quality control nih.gov.
Table 3: Representative Analytical Methodologies for Theophylline in Pharmaceutical Formulations (for Research/Quality Control)
| Method | Formulation Type | Column Type/Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Recovery | Key Findings | Citation |
| RP-HPLC | Tablets (with Salbutamol, Ambroxol) | Inertsil ODS-3V (250 × 4.6 mm, 5μ) | Phosphate Buffer (pH 3.0):Acetonitrile (55:45 v/v) | UV (225 nm) | 25–150 µg/mL (r > 0.999) | - | - | - | Simultaneous estimation, stability-indicating. | ijsra.netresearchgate.net |
| HPLC | Pharmaceutical Dosage Forms | C-18 | Water:Acetonitrile:Methanol (90:03:07, pH 4.6) | UV | - | Low values | Low values | - | Buffer-free method, uses caffeine as IS. | bioline.org.br |
| RP-HPLC | Tablets (with Etofylline) | Zorbax ODS (250 mm × 4.6 mm, 5 μm) | Acetonitrile:Phosphate Buffer (65:35, pH 4.2) | UV (210 nm) | - | - | - | Simultaneous estimation. | asianpharmtech.com | |
| RP-HPLC | Microsphere Formulation | Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile:50 mM Sodium Acetate Buffer (15:85, pH 6.5) | UV (270 nm) | 1–24 µg/mL (r2 = 0.9995) | - | - | - | Stability-indicating method. | asiapharmaceutics.info |
| RP-HPLC | Combined Dosage Form (with Ketotifen fumarate) | - | Phosphate Buffer:Methanol (60:40 %V/V, pH 3.0) | UV (295 nm) | 50–150 µg/mL | 3.4735 µg/mL | 10.5260 µg/mL | 99.60–99.86% | Precision (RSD) ≤ 2.0%. | researchgate.net |
| UV Spectrophotometry | Pharmaceutical Dosage Forms | - | Acetonitrile:0.1% Orthophosphoric Acid (25:75 v/v) | UV (271 nm for zero-order) | - | 0.52 µg/mL (zero-order) | 1.71 µg/mL (zero-order) | - | Various UV methods (zero-order, first-order, second-order, AUC). | researchgate.net |
| Thermal Analysis | Pharmaceutical Preparations | - | - | TGA, c-DTA | - | - | - | Used for screening composition. | pharmascholars.com | |
| XRPD | Powder Formulations | - | - | XRPD (with chemometrics) | - | - | - | Quantitative evaluation of hydrate content. | nih.gov |
Interactions and Metabolic Research Mechanistic Focus
Cytochrome P450 Enzyme System Interactions (e.g., CYP1A2)
The metabolism of theophylline (B1681296) is predominantly hepatic, involving the cytochrome P450 (CYP) superfamily of enzymes. clinpgx.org Approximately 90% of a theophylline dose is metabolized in the liver. clinpgx.org The main isoenzyme responsible for its clearance is CYP1A2, with minor contributions from CYP2E1 and CYP1A1. pharmaceutical-journal.comnih.govkoreamed.org CYP1A2 catalyzes both the N-demethylation and 8-hydroxylation of theophylline. nih.govkoreamed.org The significant reliance on CYP1A2 for metabolism makes theophylline susceptible to numerous drug interactions and metabolic variations due to factors that influence this enzyme's activity. clinpgx.orgpharmaceutical-journal.com
The activity of the CYP1A2 enzyme can be either induced (increased) or inhibited (decreased) by various substances, which in turn alters the rate of theophylline metabolism and its plasma concentrations.
Induction of CYP1A2: Enzyme induction leads to faster metabolism of theophylline, resulting in a more rapid clearance from the body and potentially sub-therapeutic serum concentrations. pharmaceutical-journal.com A primary example of a potent CYP1A2 inducer is the polycyclic aromatic hydrocarbons found in tobacco and marijuana smoke. pharmaceutical-journal.comdrugs.com Consequently, smokers generally require higher doses of theophylline to achieve therapeutic effects compared to non-smokers. pharmaceutical-journal.com Upon smoking cessation, the induction effect diminishes, which can lead to a significant increase in serum theophylline concentrations if the dose is not adjusted downwards. pharmaceutical-journal.com
Inhibition of CYP1A2: Inhibition of CYP1A2 slows down theophylline metabolism, leading to decreased clearance and elevated serum concentrations, which can increase the risk of toxicity. clinpgx.org Many drugs are known inhibitors of CYP1A2. For instance, the antibiotic ciprofloxacin and the antidepressant fluvoxamine are potent inhibitors. clinpgx.orgnih.gov Co-administration of ciprofloxacin with theophylline has been associated with a twofold increase in the risk of hospitalization due to theophylline toxicity in elderly patients. clinpgx.org
Genetic polymorphisms in the CYP1A2 gene can also lead to significant inter-individual variability in theophylline metabolism, affecting its clearance and therapeutic outcomes. koreamed.orgdrugbank.comnih.gov
Table 1: Factors Influencing Theophylline Metabolism via CYP1A2
| Factor Type | Example(s) | Effect on CYP1A2 Activity | Consequence for Theophylline Metabolism |
| Inducer | Polycyclic aromatic hydrocarbons (in tobacco smoke) | Increased | Accelerated clearance, lower serum levels clinpgx.orgpharmaceutical-journal.com |
| Inducer | Rifampicin | Moderately Increased | Accelerated clearance nih.gov |
| Inhibitor | Fluvoxamine | Decreased | Reduced clearance, higher serum levels nih.gov |
| Inhibitor | Ciprofloxacin | Decreased | Reduced clearance, higher serum levels clinpgx.org |
| Genetic | Certain CYP1A2 polymorphisms (e.g., -3860G>A) | Variable | Altered clearance rates koreamed.org |
Biochemical Interactions with Dietary Components
Dietary habits can significantly influence the pharmacokinetics of theophylline through various biochemical interactions.
Caffeine (B1668208), a methylxanthine like theophylline, is a significant dietary component that can interact with theophylline metabolism. nih.gov The primary mechanism for this interaction is competitive inhibition at the CYP1A2 enzyme, for which both compounds are substrates. emcrit.orgdrugs.com
When consumed, caffeine can saturate the CYP1A2 enzyme, slowing the metabolism of theophylline. drugs.com This leads to a reduction in theophylline clearance and an increase in its plasma concentration and elimination half-life. drugs.com One study involving healthy male smokers found that caffeine consumption increased the apparent elimination half-life of a single theophylline dose by an average of 32% and reduced its total body clearance by 23%. drugs.com Another study demonstrated that daily caffeine intake increased the steady-state concentration of intravenously administered theophylline by 23%. drugs.com Given theophylline's narrow therapeutic index, significant fluctuations in caffeine intake from sources like coffee, tea, cola, and chocolate should be avoided during therapy. drugs.comdrugs.com
Table 2: Effect of Caffeine on Theophylline Pharmacokinetics
| Study Parameter | Finding | Reference |
| Elimination Half-Life | Increased by an average of 32% | drugs.com |
| Total Body Clearance | Reduced by 23% | drugs.com |
| Steady-State Concentration | Increased by 23% | drugs.com |
| Area Under Curve (AUC) | Increased by 40% | drugs.com |
Tannins are polyphenolic compounds found in various plant-based foods and beverages, most notably tea. ebsco.com High intake of tannin-rich foods has been reported to impair the absorption of theophylline from the gastrointestinal tract. ebsco.com This interaction is not metabolic but rather affects the bioavailability of the drug. The formation of a complex between theophylline and tannins may reduce the amount of free drug available for absorption, potentially leading to lower than expected serum concentrations.
Electrolyte Balance Changes in Experimental Systems
Euphylline and its components have been shown to induce changes in electrolyte balance in various experimental settings, with effects varying based on the model system and specific compound studied.
In an experimental hypertension model in rabbits, the administration of this compound led to an elevation of sodium in the blood serum, heart, and liver tissues. nih.gov In the same study, this compound administration was also associated with the normalization of calcium concentration in the aortal wall. nih.gov
In contrast, studies involving asthmatic children treated with theophylline have reported different electrolyte shifts. Treatment was found to cause a significant decrease in serum levels of phosphate (B84403), potassium, and total calcium. nih.govscispace.com Furthermore, intravenous administration of aminophylline (B1665990) (a salt of theophylline) was associated with hyponatremia (decreased serum sodium). scispace.com The proposed mechanism for the alteration in sodium and potassium levels may be related to the beta-adrenergic action of theophylline, which can enhance the activity of the Na+/K+ ATPase pump, causing a shift of potassium from the extracellular to the intracellular fluid. scispace.com Theophylline is also known to have a diuretic effect, increasing the excretion of water and electrolytes. scispace.com
However, a cross-sectional study in adult patients with asthma exacerbations found no statistically significant difference in sodium (p>0.866) or potassium (p>0.470) levels in the blood of patients treated with intravenous aminophylline compared to those treated with nebulized salbutamol. unair.ac.idcore.ac.ukubaya.ac.id
Effects of this compound/Theophylline on Electrolyte Levels
| Compound | Experimental System | Electrolyte | Observed Change | Reference |
|---|---|---|---|---|
| This compound | Rabbits with pituitrin hypertension | Sodium (serum, heart, liver) | Elevation | nih.gov |
| This compound | Rabbits with pituitrin hypertension | Calcium (aortal wall) | Normalization | nih.gov |
| Theophylline | Asthmatic children | Phosphate (serum) | Decrease | nih.govscispace.com |
| Theophylline | Asthmatic children | Potassium (serum) | Decrease | nih.govscispace.com |
| Theophylline | Asthmatic children | Calcium (serum) | Decrease | nih.govscispace.com |
| Aminophylline (IV) | Asthmatic children | Sodium (serum) | Decrease (Hyponatremia) | scispace.com |
| Aminophylline (IV) | Adults with asthma exacerbation | Sodium & Potassium (serum) | No significant change | unair.ac.idcore.ac.ukubaya.ac.id |
Future Directions in Euphylline Research
Elucidation of Novel Molecular Targets
Beyond its well-characterized roles as a nonselective phosphodiesterase (PDE) inhibitor (specifically types III and IV) and a nonselective adenosine (B11128) receptor antagonist (acting on A1, A2, and A3 receptors), theophylline (B1681296), and by extension Euphylline, is being investigated for interactions with novel molecular targets. Research indicates that theophylline can activate histone deacetylase 2 (HDAC2), a mechanism that contributes to its anti-inflammatory effects by preventing the transcription of inflammatory genes nih.govdrugbank.comnih.gov.
Further studies suggest that theophylline inhibits nuclear factor-kappaB (NF-κB), a key pro-inflammatory transcription factor, thereby reducing the expression of inflammatory genes in conditions like chronic obstructive pulmonary disease (COPD) and asthma nih.gov. It has also been shown to increase interleukin-10 (IL-10) secretion, a cytokine with broad anti-inflammatory properties, and to decrease poly (ADP-ribose) polymerase-1 (PARP-1) activity nih.gov. Additionally, research points to theophylline's ability to increase apoptosis of inflammatory cells, such as T cells and neutrophils nih.gov. Computational studies have initiated the exploration of theophylline's interactions with viral proteins, such as the chymotrypsin-like protease (3CLpro) and nucleocapsid protein (N) of SARS-CoV-2, suggesting potential antiviral mechanisms and further highlighting its complex molecular target profile mdpi.com.
Development of Highly Selective and Potent Analogs
A significant area of future research involves the synthesis and evaluation of novel this compound (theophylline) analogs aimed at achieving higher potency and selectivity for specific molecular targets. The goal is to develop compounds with enhanced therapeutic efficacy and potentially reduced off-target effects. Structure-activity relationship (SAR) studies are fundamental to this endeavor, allowing researchers to correlate specific chemical modifications with changes in biological activity gardp.org.
Efforts have been made to synthesize new theophylline derivatives, exploring modifications at various positions to optimize their pharmacological profiles nih.govresearchgate.net. For instance, alterations at the C8 position of xanthine (B1682287) derivatives have been investigated to develop more potent and subtype-selective adenosine receptor antagonists frontiersin.org. Research into N-substituted theobromine (B1682246) and theophylline derivatives has yielded compounds with potent and selective acetylcholinesterase (AChE) inhibitory activity, suggesting their potential in neurodegenerative diseases nih.govconicet.gov.ar. An example includes N-methylpiperazine-substituted theophylline derivatives, where inhibitory potency against EeAChE was observed to decrease with increasing linker length nih.gov.
The continuous refinement of SAR models for theophylline derivatives, such as those examining 7-substituted theophyllines for bronchodilatory activity or theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives for antimicrobial activity, is crucial for guiding the rational design of next-generation compounds frontiersin.orgnih.gov.
Integration of Advanced Computational Approaches in Drug Design
The integration of advanced computational approaches is revolutionizing drug design for this compound and its analogs, significantly accelerating the discovery and optimization process. Computer-aided drug design (CADD) methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations, are extensively employed mdpi.commdpi.comamazon.comnih.govfrontiersin.orgmdpi.com.
QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities, enabling the prediction of activity for newly designed or virtual molecules mdpi.comfrontiersin.orgmdpi.com. Molecular docking simulations predict the binding poses and affinities of ligands to target proteins, offering insights into molecular recognition events and crucial interactions at active sites mdpi.comfrontiersin.orgmdpi.com. Furthermore, molecular dynamics simulations provide a dynamic view of ligand-protein interactions, accounting for protein flexibility and conformational changes mdpi.com.
The increasing application of artificial intelligence (AI) and machine learning (ML) in SAR studies is also a key future direction. These technologies can analyze vast datasets, identify complex trends, and predict optimal structures for synthesis, leading to the identification of novel compounds that might not be discovered through traditional methods cas.org.
Exploration of Unconventional Biological Activities
Beyond its classical applications in respiratory conditions, research is actively exploring unconventional biological activities of this compound and its derivatives. Theophylline has demonstrated significant anti-inflammatory effects, which are being further investigated for broader therapeutic utility nih.govmdpi.comresearchgate.netnih.gov. Studies have shown its anti-arthritic potential, with observations of reduced inflammatory cell infiltration and alleviation of cartilage destruction in animal models of arthritis nih.gov.
The immunomodulatory properties of theophylline are also a subject of ongoing research, suggesting its role in modulating immune responses beyond its direct anti-inflammatory actions mdpi.com. Furthermore, theophylline derivatives are being explored for their potential in neurodegenerative diseases, particularly through their ability to inhibit acetylcholinesterase, an enzyme relevant in conditions like Alzheimer's disease nih.govconicet.gov.ar. Emerging research also points towards antimicrobial (antibacterial, antifungal) and anticancer activities of various theophylline derivatives, opening new avenues for therapeutic development researchgate.netfrontiersin.org.
Refinement of Analytical Techniques for Complex Matrices
The accurate and precise analysis of this compound in complex matrices, such as biological fluids and pharmaceutical formulations, is critical for research and development. Future directions involve the continuous refinement and advancement of analytical techniques. High-Performance Liquid Chromatography (HPLC) remains a cornerstone, with ongoing innovations improving its capabilities openaccessjournals.com.
Key advancements include Ultra-High-Performance Liquid Chromatography (UHPLC), which offers superior resolution, speed, and sensitivity compared to conventional HPLC, facilitating more efficient separation and quantification of this compound and its metabolites or impurities ijpsjournal.comnih.govresearchgate.net. The integration of HPLC with mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) is paramount, providing enhanced specificity, sensitivity, and structural elucidation capabilities for trace-level analysis in complex samples openaccessjournals.comijpsjournal.comnih.govresearchgate.netmdpi.com.
Moreover, the development of novel detection technologies, such as Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), is expanding the range of analytes that can be sensitively detected ijpsjournal.com. Refinements in sample preparation techniques, including automated solid-phase extraction (SPE), QuEChERS methodology, and microextraction techniques, are crucial for improving efficiency and selectivity when dealing with challenging matrices researchgate.net. Addressing matrix effects through appropriate internal standards and matrix-matched calibration strategies is also a continuous area of improvement in LC-MS/MS analysis to ensure accurate quantification researchgate.net.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of action of Euphylline in cellular models, and how can researchers design experiments to validate these pathways?
- Methodological Answer: Begin with in vitro assays using cell lines (e.g., bronchial epithelial cells) to measure cAMP levels via ELISA, as phosphodiesterase inhibition is a hypothesized mechanism. Include positive controls (e.g., theophylline) and negative controls (untreated cells) to isolate this compound-specific effects. Dose-response curves should be constructed to establish EC₅₀ values .
Q. What standardized protocols exist for synthesizing this compound, and how can purity be rigorously verified?
- Methodological Answer: Follow IUPAC guidelines for organic synthesis, employing techniques like column chromatography for purification. Characterize compounds using NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. Compare spectral data with published reference libraries (e.g., SciFinder) to confirm structural integrity .
Q. How should researchers address solubility challenges in this compound pharmacokinetic studies?
- Methodological Answer: Use co-solvents (e.g., DMSO) or lipid-based carriers for in vitro studies, ensuring solvent concentrations remain below cytotoxicity thresholds. For in vivo models, employ surfactants like Tween-80 and validate bioavailability via plasma concentration-time curves using LC-MS/MS .
Advanced Research Questions
Q. How can computational modeling improve the prediction of this compound’s receptor-binding affinity, and what validation experiments are critical?
- Methodological Answer: Apply molecular docking software (e.g., AutoDock Vina) to simulate interactions with PDE4 isoforms. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Discrepancies between in silico and empirical data may require re-evaluating force-field parameters or solvation models .
Q. What systematic approaches resolve contradictions in this compound’s reported anti-inflammatory efficacy across preclinical studies?
- Methodological Answer: Conduct a scoping review (PRISMA-ScR framework) to identify bias patterns. Assess variables like animal strain (e.g., BALB/c vs. C57BL/6), dosing regimens, and endpoint metrics (e.g., cytokine ELISA vs. histopathology). Meta-regression can quantify heterogeneity sources .
Q. How do researchers design dual-action studies to evaluate this compound’s bronchodilatory and anti-inflammatory effects without confounding variables?
- Methodological Answer: Use a crossover design in murine asthma models, with separate cohorts for measuring airway resistance (via plethysmography) and inflammatory markers (e.g., IL-6, TNF-α). Apply factorial ANOVA to distinguish interaction effects between pathways .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound studies?
- Methodological Answer: Fit dose-toxicity data to a probit model using maximum likelihood estimation (MLE). Report confidence intervals for LD₅₀ and apply Bonferroni correction for multiple comparisons in multi-organ toxicity assessments .
Q. How can researchers ensure cross-platform reproducibility when validating this compound’s metabolic profiles in different databases?
- Methodological Answer: Cross-validate metabolite identification using both METLIN and HMDB databases. Report retention times, ionization modes (positive/negative), and MS/MS fragmentation patterns to minimize platform-specific variability .
Tables for Key Parameters
| Parameter | Recommended Assay | Acceptable Range | Reference |
|---|---|---|---|
| Purity (HPLC) | Reverse-phase C18 column | ≥98% | |
| Plasma Half-life (rat) | LC-MS/MS | 4.2 ± 0.8 hrs | |
| PDE4 IC₅₀ | Fluorescent cAMP assay | 12.3 µM (95% CI: 10.1–14.5) |
Guidelines for Literature Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
